(2-Bromomethyl-piperidin-1-yl)-acetic acid
Description
BenchChem offers high-quality (2-Bromomethyl-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromomethyl-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(bromomethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQRSHOXFFHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CBr)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Reactivity Profiling of (2-Bromomethyl-piperidin-1-yl)-acetic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2)
Executive Summary
In the landscape of modern drug discovery, conformationally restricted bifunctional scaffolds are critical for developing highly selective pharmacophores. (2-Bromomethyl-piperidin-1-yl)-acetic acid is a highly versatile building block characterized by a piperidine core, a reactive alkyl bromide, and a carboxylic acid moiety[1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, intrinsic reactivity (specifically the aziridinium ion pathway), and the self-validating analytical workflows required to characterize it accurately.
Conformational Dynamics and Steric Profiling
Understanding the 3D conformation of piperidine derivatives is non-negotiable for predicting their biological target engagement. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain[2]. However, the substitution pattern in this molecule introduces significant steric complexity:
-
The N1-Acetic Acid Group: Tertiary amines undergo rapid nitrogen inversion, but the bulky acetic acid group strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
-
The C2-Bromomethyl Group: The positioning of the bromomethyl group (axial vs. equatorial) dictates the molecule's overall geometry.
Analytical Causality: To determine the exact conformation in solution, we rely on the Karplus equation during NMR analysis. The magnitude of the three-bond coupling constant (
The Aziridinium Ion Pathway: Mechanistic Reactivity
The most critical chemical feature of (2-Bromomethyl-piperidin-1-yl)-acetic acid is its identity as a
Under neutral or basic conditions, the molecule does not typically undergo standard intermolecular
Once formed, this aziridinium ion can be trapped by external nucleophiles. The regioselectivity of this ring-opening is dictated by the nature of the nucleophile and the reaction conditions, leading to either a C2-substituted piperidine (kinetic control) or a ring-expanded azepane (thermodynamic control)[4].
Fig 1. Mechanistic pathway of aziridinium ion formation and regioselective ring opening.
Quantitative Data Summaries
To establish a baseline for analytical verification, the fundamental properties and diagnostic signals of the compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (2-Bromomethyl-piperidin-1-yl)-acetic acid |
| CAS Number | 1353978-41-2[1] |
| Molecular Formula | C |
| Molecular Weight | 236.11 g/mol |
| Key Functional Groups | Tertiary amine, Carboxylic acid, Primary alkyl bromide |
Table 2: Diagnostic Analytical Signals
| Technique | Diagnostic Signal | Structural Interpretation |
| LC-MS (ESI+) | Molecular ion | |
| ~3.2 ppm (Multiplet, 2H) | Diastereotopic -CH | |
| ~3.1 ppm (AB Quartet, 2H) | Diastereotopic N-CH |
Self-Validating Experimental Protocols
The following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the physical chemistry dictates the workflow.
Protocol A: Zwitterion-Optimized NMR Sample Preparation
Because the molecule contains both a basic amine and an acidic carboxyl group, it exists as a zwitterion in solution. This causes intermediate proton exchange rates, leading to broad, uninterpretable NMR multiplets.
-
Solvent Selection: Weigh 10 mg of the compound into a clean glass vial. Dissolve in 0.6 mL of Deuterium Oxide (D
O). -
State-Locking (pH Adjustment): Add 1–2 drops of 40% NaOD in D
O.-
Causality: Raising the pD > 10 completely deprotonates both the carboxylic acid and the piperidinium nitrogen. By locking the molecule into a single, stable anionic state, the exchange broadening is eliminated, resulting in razor-sharp signals[2].
-
-
Acquisition & Validation: Transfer the solution to a 5 mm NMR tube. Acquire
H, C, and 2D-COSY spectra. Validate the structure by ensuring the -CH -Br protons appear as a distinct multiplet (due to diastereotopicity) rather than a simple singlet.
Protocol B: Regiocontrolled Nucleophilic Substitution via Aziridinium Trapping
This protocol leverages the
-
Activation: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous Acetonitrile (MeCN). Add 1.1 equivalents of Silver Carbonate (Ag
CO ).-
Causality: Silver ions actively sequester the bromide leaving group, precipitating insoluble AgBr. This thermodynamically drives the formation of the highly electrophilic bicyclic aziridinium ion[3].
-
-
Kinetic Trapping: Cool the reaction to 0°C. Introduce the desired nucleophile (e.g., a primary amine) dropwise.
-
Causality: Low temperatures favor kinetic control. The nucleophile is directed to attack the less sterically hindered methylene carbon of the aziridinium ring, preserving the piperidine core rather than expanding it to an azepane[4].
-
-
In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the diagnostic 1:1 isotopic doublet (
236/238) completely disappears, replaced by the exact mass of the new substituted product[5].
Fig 2. Self-validating analytical workflow for zwitterionic β-haloamine characterization.
References
-
ChemicalBook. (2-BroMoMethyl-piperidin-1-yl)-acetic acid price,buy. Retrieved from:[1]
-
BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from:[2]
-
ResearchGate. Synthesis, Characterization, and Nucleophilic Ring Opening Reactions of Cyclohexyl-Substituted β-Haloamines and Aziridinium ions. Retrieved from:[3]
-
Semantic Scholar. HIGHLY REGIOSELECTIVE RING OPENING OF A COMMON N,N-DIALKYLAZIRIDINIUM ION BY CARBOXYLIC ACIDS. Retrieved from:[4]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from:[5]
Sources
- 1. (2-BroMoMethyl-piperidin-1-yl)-acetic acid price,buy (2-BroMoMethyl-piperidin-1-yl)-acetic acid - chemicalbook [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Physicochemical Properties and Reactivity Profiles of 2-Bromomethyl-Piperidine Derivatives: A Comprehensive Technical Guide
Introduction
Substituted piperidines are ubiquitous in medicinal chemistry and drug development, serving as foundational scaffolds for numerous neuropharmacological and antiviral therapeutics[1]. Among these, 2-bromomethylpiperidine stands out as a highly versatile, albeit uniquely reactive, synthetic intermediate. Typically synthesized via the intramolecular aminobromination of unactivated alkenes[2], this compound is characterized by the spatial proximity of a secondary amine to an electrophilic bromomethyl group. This specific structural arrangement dictates its physicochemical behavior and its defining reactivity: the spontaneous formation of a bicyclic aziridinium ion[3]. This guide provides an in-depth analysis of the physicochemical properties, stability profiles, and self-validating experimental methodologies associated with 2-bromomethylpiperidine derivatives.
Core Physicochemical Properties and Stability
Understanding the fundamental physicochemical properties of 2-bromomethylpiperidine is critical for its handling, storage, and application in organic synthesis.
Unsubstituted piperidine is a strong secondary amine with a pKa of approximately 11.12 and is miscible in water[4]. However, the introduction of a bromomethyl group at the C2 position significantly alters its electronic landscape. The strong electron-withdrawing inductive effect (-I effect) of the bromine atom decreases the electron density on the piperidine nitrogen. Consequently, the basicity of the amine is reduced, lowering the predicted pKa of the free base to approximately 8.5–9.5.
The Causality of Salt Formulation: Due to its intrinsic reactivity, the free base of 2-bromomethylpiperidine is highly unstable at room temperature. To ensure shelf stability, it is almost exclusively commercialized and stored as a hydrobromide salt (CAS 3433-38-3)[5]. Protonation of the piperidine nitrogen eliminates its nucleophilic character, completely preventing autocyclization and degradation during storage.
Table 1: Physicochemical & Structural Data
| Property | Value | Reference / Source |
| Compound Name | 2-(Bromomethyl)piperidine hydrobromide | [5] |
| CAS Number | 3433-38-3 | [5] |
| Molecular Formula | C₆H₁₃Br₂N | [5] |
| Molecular Weight | 258.98 g/mol | [5] |
| Free Base pKa | ~8.5 - 9.5 (Predicted via -I effect) | Derived from[4] |
| LogP (Partition Coefficient) | ~1.5 - 2.0 (Lipophilic shift vs piperidine) | Derived from[1] |
The Aziridinium Ion: Causality of Reactivity
The defining characteristic of 2-bromomethylpiperidine is its behavior upon neutralization. When the stable hydrobromide salt is converted to the free base, the liberated nitrogen lone pair acts as an internal nucleophile. It rapidly attacks the adjacent electrophilic carbon of the bromomethyl group via an intramolecular
This cyclization yields 1-azabicyclo[4.1.0]heptane , a highly strained bicyclic aziridinium ion[3]. Because of the immense ring strain inherent to the 3-membered aziridinium ring, this intermediate is an exceptional electrophile. When exposed to exogenous nucleophiles, the ring opens in a regio- and stereospecific manner. The attack can occur at two distinct carbon centers, leading to divergent synthetic pathways:
-
Terminal Attack: Attack at the less sterically hindered terminal methylene (C7) yields functionalized piperidines[3].
-
Bridgehead Attack: Attack at the more substituted bridgehead carbon (C2) drives a ring-expansion, producing 7-membered azepane derivatives[3].
Fig 1: Reaction pathway of 2-bromomethylpiperidine forming an aziridinium ion and its ring-opening.
Experimental Methodologies
The following protocols have been designed as self-validating systems, ensuring that researchers can confidently measure properties and utilize the aziridinium intermediate without succumbing to the pitfalls of premature degradation.
Protocol 1: Kinetic pKa Estimation via Capillary Electrophoresis
Causality: Traditional potentiometric titration[1] is fundamentally incompatible with 2-bromomethylpiperidine. As the pH increases during an aqueous titration, the generated free base rapidly cyclizes to the aziridinium ion, consuming the base and irreversibly skewing the titration curve. Therefore, rapid kinetic methods must be employed.
-
Buffer Preparation: Prepare a series of standardized phosphate buffers ranging from pH 6.0 to 11.0.
-
Sample Injection: Inject a micro-plug of 2-(bromomethyl)piperidine hydrobromide into the capillary.
-
Rapid Separation: Apply a high voltage (e.g., 20 kV) to separate the protonated and unprotonated species within seconds, minimizing the time available for autocyclization.
-
Data Analysis: Plot the effective electrophoretic mobility against the buffer pH to extrapolate the pKa at the inflection point.
Protocol 2: Controlled Generation and Nucleophilic Trapping of 1-Azabicyclo[4.1.0]heptane
This workflow details the conversion of the stable salt into the reactive intermediate, followed by nucleophilic ring-opening to synthesize complex azaheterocycles[3].
Fig 2: Experimental workflow for the generation and nucleophilic trapping of the aziridinium ion.
Step-by-Step Methodology:
-
Salt Neutralization: Suspend 1.0 equivalent of 2-(bromomethyl)piperidine hydrobromide in anhydrous acetonitrile (
). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Anhydrous conditions are critical to prevent the nucleophilic attack of water, which would prematurely hydrolyze the intermediate. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile while effectively neutralizing the HBr salt.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Aziridinium Formation: Stir the reaction mixture at 25°C for 2 to 4 hours. Self-Validation Check: Do not proceed blindly. Monitor the reaction via LC-MS. The successful formation of the 1-azabicyclo[4.1.0]heptane intermediate is confirmed by the complete disappearance of the starting material mass and the appearance of a new peak at m/z 98.1 (
for the aziridinium ion). -
Nucleophilic Trapping: Once the intermediate is verified, add 1.5 equivalents of the desired nucleophile (e.g., sodium azide,
) to the reaction flask.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ring Opening: Elevate the temperature to 60°C and stir for 8–15 hours. The thermal energy overcomes the activation barrier for the nucleophilic attack on the strained ring[3].
-
Isolation: Quench the reaction with deionized water (5 mL) to neutralize any unreacted electrophiles. Extract the aqueous layer with dichloromethane (
), dry the combined organic layers over anhydrousngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , and concentrate in vacuo using a rotary evaporator to yield the crude substituted azaheterocycle.
Table 2: Reactivity Profile & Expected Products
| Intermediate | Reagent / Nucleophile | Major Product(s) | Mechanism |
| 1-Azabicyclo[4.1.0]heptane | 2-Methylpiperidine | Hydride attack at C7 | |
| 1-Azabicyclo[4.1.0]heptane | 2-(Azidomethyl)piperidine & 3-Azidoazepane | Nucleophilic attack at C7 & C2 | |
| 1-Azabicyclo[4.1.0]heptane | 2-(Hydroxymethyl)piperidine | Nucleophilic attack by |
References
-
[1] Title: Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide | Source: Benchchem | URL: 1
-
[4] Title: Cas 110-89-4,Piperidine | Source: LookChem | URL: 4
-
[5] Title: CAS No. 3433-38-3, 2-(Bromomethyl)piperidine hydrobromide | Source: 001CHEMICAL | URL: 5
-
[3] Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles | Source: PMC (NIH) | URL: 3
-
[2] Title: Electrochemical Intramolecular Aminobromination of Alkenes | Source: ResearchGate | URL: 2
Sources
Unlocking the Piperidine Scaffold: The Strategic Utility of (2-Bromomethyl-piperidin-1-yl)-acetic Acid in Drug Discovery
Executive Summary: A Spring-Loaded Pharmacophore
In the landscape of modern drug discovery, (2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2) represents more than a simple intermediate; it is a bifunctional, "spring-loaded" scaffold capable of accessing diverse chemical spaces. Its structure—a piperidine ring substituted with an electrophilic bromomethyl group at C2 and a nucleophilic acetic acid moiety at N1—provides a unique platform for diversity-oriented synthesis (DOS) .
This technical guide explores the therapeutic potential of this scaffold, focusing on its utility in synthesizing bicyclic lactones (protease inhibitors) , indolizidine alkaloids (GPCR ligands) , and constrained peptidomimetics . By leveraging the intramolecular reactivity between the C2-electrophile and N1-nucleophile, researchers can rapidly generate conformationally restricted libraries essential for Fragment-Based Drug Discovery (FBDD).
Chemical Biology & Reactivity Profile
The core value of this molecule lies in its dual reactivity. It exists in a delicate equilibrium where the "open" form can be maintained or triggered to "close" into bicyclic systems.
The "Spring-Loaded" Cyclization
The most immediate application is the intramolecular cyclization to form hexahydro-1H-pyrido[1,2-c][1,3]oxazin-1-one . This bicyclic lactone is not merely a byproduct; it is a serine protease trap .
-
Mechanism: Under basic conditions, the carboxylate anion attacks the C2-bromomethyl carbon.
-
Result: A 6-membered lactone ring fused to the piperidine.
-
Therapeutic Relevance: This fused system mimics the transition state of peptide hydrolysis, making it a potent scaffold for inhibiting enzymes like Elastase or Thrombin .
The Indolizidine Gateway
By altering the reaction conditions (e.g., using a carbon nucleophile or modifying the side chain), this scaffold serves as a precursor to Indolizidines (1-azabicyclo[4.3.0]nonanes), a class of alkaloids known for potent biological activity against glycosidases and viral targets.
Reactivity Diagram (DOT Visualization)
The following diagram maps the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The "Spring-Loaded" nature allows access to bicyclic lactones (Red) or functionalized ligands (Green).
Therapeutic Applications
Peptidomimetics & Integrin Antagonists
The open form of the molecule mimics the spatial arrangement of amino acids like Aspartic Acid and GABA , but with the nitrogen constrained in a piperidine ring. This reduces the entropic penalty of binding.
-
Target: Integrins (e.g.,
) . -
Mechanism: The carboxylic acid mimics the Aspartate (D) of the RGD sequence. The bromomethyl group can be substituted with a basic moiety (e.g., guanidine mimic) to complete the RGD pharmacophore.
-
Advantage: The piperidine ring acts as a rigid spacer, locking the distance between the acidic and basic centers, which is critical for high-affinity binding.
Sigma-1 Receptor Ligands
N-substituted piperidines are classic pharmacophores for Sigma-1 receptors , which are targets for neuropathic pain and neurodegenerative diseases.
-
Modification: Displacing the bromide with a hydrophobic benzyl group creates a high-affinity Sigma ligand.
-
Data: Analogs of N-substituted piperidines show
values in the low nanomolar range for Sigma-1.
Comparative Pharmacophore Data
The table below illustrates how this scaffold compares to known pharmacophores when derivatized.
| Target Class | Pharmacophore Mimic | Key Substitution (at -CH2Br) | Therapeutic Indication |
| GABA Transporter | Nipecotic Acid Analog | -OH / -OR | Epilepsy (Tiagabine-like) |
| Integrin | RGD Mimic | -NH-C(=NH)NH2 (Guanidine) | Anti-angiogenesis / Cancer |
| Sigma-1 Receptor | N-Benzylpiperidine | -Phenyl / -Benzyl | Neuropathic Pain |
| Serine Protease | Bicyclic Lactone | Cyclized (None) | Anti-inflammatory |
Experimental Protocols
Protocol A: Synthesis of the Bicyclic Lactone (Protease Inhibitor Core)
Objective: Intramolecular cyclization of (2-Bromomethyl-piperidin-1-yl)-acetic acid to form the hexahydro-1H-pyrido[1,2-c][1,3]oxazin-1-one.
Reagents:
-
Substrate: (2-Bromomethyl-piperidin-1-yl)-acetic acid (1.0 eq)
-
Base: Cesium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) -
Solvent: DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous DMF under an Argon atmosphere.
-
Activation: Cool the solution to 0°C. Slowly add the base (
or NaH). Note: Gas evolution ( or ) will occur. -
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the spot should become less polar).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF. -
Purification: The bicyclic lactone is sensitive to hydrolysis. Purify via flash chromatography on neutral alumina (not silica) or use immediately.
Protocol B: Derivatization for Integrin Ligands (SN2 Displacement)
Objective: Displace the bromide with a secondary amine to create a functionalized ligand.
Reagents:
-
Nucleophile: 4-Phenylpiperazine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA, 2.5 eq)
-
Solvent: Acetonitrile (
)
Methodology:
-
Dissolve substrate in
. -
Add DIPEA followed by the amine nucleophile.
-
Heat to 60°C for 12 hours.
-
Evaporate solvent and purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
Mechanistic Visualization: Pharmacophore Mapping
The following diagram illustrates how the scaffold maps onto the biological targets based on its conformation.
Figure 2: Pharmacophore mapping showing how the bifunctional nature of the scaffold addresses different biological targets.
References
-
ChemicalBook. (2023). Product entry for (2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS 1353978-41-2). Retrieved from
-
ChemScene. (2023). (R)-3-(bromomethyl)piperidine and related building blocks. Retrieved from
-
Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. (Demonstrates the utility of similar acid-tethered scaffolds for bicyclic lactone synthesis). Retrieved from
- Ma, D., & Ma, Z. (2003). Synthetic studies on indolizidine alkaloids.
-
Santa Cruz Biotechnology. (2023). Bromomethyl Acetate and related alkylating agents.[2] Retrieved from
Sources
A Technical Guide to Predicting the Metabolic Stability of (2-Bromomethyl-piperidin-1-yl)-acetic acid: An Integrated In Vitro and In Silico Approach
Prepared for: Drug Development Professionals, Researchers, and Scientists
Executive Summary
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] Early and accurate assessment of a compound's susceptibility to biotransformation is paramount to de-risk drug development programs and guide medicinal chemistry efforts.[1][4] This guide provides a comprehensive framework for predicting the metabolic stability of a novel chemical entity, (2-Bromomethyl-piperidin-1-yl)-acetic acid. By integrating state-of-the-art in silico modeling with gold-standard in vitro experimental assays, this document outlines a robust, self-validating system for characterizing metabolic liabilities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for liver microsomal and hepatocyte stability assays, and present a logical workflow for synthesizing data into actionable insights, consistent with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
Introduction: A Molecule-Centric Approach to Stability
The success of a drug candidate is intrinsically linked to its metabolic fate.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that forms reactive or toxic metabolites can pose significant safety risks.[4][10] Therefore, a proactive, integrated assessment strategy is essential.
Structural Analysis of (2-Bromomethyl-piperidin-1-yl)-acetic acid
Before initiating any experimental work, a thorough analysis of the molecule's structure is crucial for identifying potential metabolic "hot spots."
-
Piperidine Ring: This saturated heterocyclic moiety is a common scaffold in pharmaceuticals. It is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[11][12][13] Potential reactions include:
-
C-Hydroxylation: Oxidation at carbon atoms of the ring, particularly those adjacent (alpha) to the nitrogen atom.
-
N-Dealkylation: Cleavage of the N-C bond connecting the acetic acid group, though less common for N-acetic acid moieties compared to larger alkyl groups.[14]
-
Ring Opening/Contraction: More complex rearrangements, sometimes initiated by radical mechanisms, can lead to ring scission or contraction to a pyrrolidine ring.[11][12][13][15]
-
-
N-Acetic Acid Group: The carboxylic acid functionality makes the molecule a candidate for Phase II conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion.[10]
-
Bromomethyl Group: The C-Br bond introduces a potential site for dehalogenation. Oxidative dehalogenation, where the carbon is hydroxylated, can lead to an unstable intermediate that eliminates the halogen.[16] Halogen atoms are often incorporated into drug candidates to enhance metabolic stability, but their fate must be experimentally verified.[17][18]
This initial structural assessment allows us to form hypotheses that will be tested using the computational and experimental methods outlined below.
In Silico Prediction: The First Line of Inquiry
Computational, or in silico, models provide a rapid, cost-effective method to screen for metabolic liabilities before significant resources are invested.[19][20][21][22] These tools use large datasets of known metabolic transformations to predict the fate of new molecules.
Rationale and Approach
The primary goal of in silico assessment is twofold: to predict the specific atoms most likely to be metabolized (Sites of Metabolism, or SOM) and to estimate the overall rate of metabolism (i.e., metabolic stability).[20][22] This is achieved through ligand-based approaches, which rely on the chemical structure of the compound, and structure-based methods that use 3D models of metabolic enzymes.[20]
Common computational techniques include:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their known metabolic stability (e.g., half-life).[19]
-
Machine Learning and Deep Learning: Modern algorithms trained on vast datasets can recognize complex patterns to predict metabolic stability with increasing accuracy.[19][23]
-
P450 SOM Prediction: These models identify which atoms in a molecule are most susceptible to oxidation by specific CYP450 enzymes.[22]
Predicted Metabolic Liabilities for (2-Bromomethyl-piperidin-1-yl)-acetic acid
Based on the structural features, in silico models are likely to flag the following as potential sites of metabolism. These predictions should be presented in a clear, tabular format to guide subsequent experimental design.
| Predicted Metabolic Pathway | Moiety Involved | Predicted Consequence |
| C-Hydroxylation | Piperidine Ring (C2, C6) | Formation of hydroxylated metabolites. Likely a major Phase I pathway. |
| Oxidative Dehalogenation | Bromomethyl Group | Potential formation of an aldehyde intermediate, followed by further oxidation. |
| Glucuronidation | Acetic Acid Group | Formation of a Phase II glucuronide conjugate, enhancing excretion. |
| N-Dealkylation | N-CH2COOH Bond | Less probable, but possible cleavage to form 2-bromomethyl-piperidine. |
In Vitro Assessment: Experimental Validation
While in silico tools are powerful for generating hypotheses, in vitro assays are essential for experimental validation and quantitative measurement.[24][25] The two most widely used systems are liver microsomes and hepatocytes, each providing a different level of biological complexity.[26][27] The choice between them is a critical experimental decision.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Expertise & Causality: Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP450 enzymes are located.[1][28] This assay is a robust, high-throughput, and cost-effective method for assessing Phase I metabolism, which is the primary route of clearance for a majority of drugs.[26][28] By specifically measuring the contribution of these key enzymes, we can quickly rank compounds and identify major metabolic pathways.[28] The system's simplicity is both a strength (isolating Phase I) and a limitation (lacking Phase II enzymes and cellular context).[26]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) in a 37°C water bath and immediately place on ice.[29][30] Dilute microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[30][31]
-
Cofactor Addition: Add an NADPH regenerating system to the microsomal suspension. This is critical for sustaining CYP450 enzyme activity throughout the incubation.
-
Initiation: Pre-warm the microsomal/cofactor mix at 37°C for 5-10 minutes. Initiate the reaction by adding (2-Bromomethyl-piperidin-1-yl)-acetic acid to a final concentration of 1 µM.[31] The low concentration ensures that enzyme kinetics are typically first-order.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[31]
-
Reaction Quenching: Immediately add the aliquot to a collection plate containing cold acetonitrile (typically 2-3 volumes) and an analytical internal standard.[28][32] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[28][32]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[28]
Hepatocyte Stability Assay: The Gold Standard for Hepatic Clearance
Expertise & Causality: Cryopreserved primary hepatocytes represent a more physiologically relevant system because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[32][33][34] This assay also accounts for compound uptake into the cell, providing a more comprehensive picture of hepatic clearance.[32] It is considered the "gold standard" for in vitro clearance determination and is essential for compounds that may be cleared by non-CYP or Phase II pathways.[26][33]
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and gently transfer to pre-warmed incubation medium.
-
Cell Preparation: Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.[35]
-
Incubation Setup: In a multi-well plate, add the test compound to the incubation medium to achieve a final concentration of 1 µM.[35] Pre-warm the plate at 37°C.
-
Initiation: Initiate the reaction by adding the hepatocyte suspension to the wells.[35] Place the plate on an orbital shaker in a 37°C incubator to ensure the cells remain in suspension and have adequate oxygenation.[35]
-
Time-Course Sampling & Quenching: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal assay (Protocol 3.1, steps 4-5).[32][34][35]
-
Analysis: Process and analyze samples via LC-MS/MS to determine parent compound concentration over time.[32][34]
-
Data Analysis: Calculate t½ and CLint as described previously. The CLint value from hepatocytes is considered a more complete measure of hepatic clearance.[33]
Integrated Stability Assessment and Interpretation
The true power of this approach lies in synthesizing the data from all three pillars: structural analysis, in silico prediction, and in vitro experimentation.
Synthesizing the Data
The results from the in vitro assays are used to classify the metabolic stability of (2-Bromomethyl-piperidin-1-yl)-acetic acid. This classification is crucial for predicting its in vivo pharmacokinetic behavior.
| Parameter | Microsomal Stability | Hepatocyte Stability | Interpretation |
| Half-Life (t½, min) | > 60 | > 120 | Low Clearance: Compound is stable. Long in vivo half-life expected. |
| Half-Life (t½, min) | 15 - 60 | 30 - 120 | Medium Clearance: Compound shows moderate metabolism. |
| Half-Life (t½, min) | < 15 | < 30 | High Clearance: Compound is rapidly metabolized. Short in vivo half-life expected. |
Trustworthiness: A key self-validating check is to compare the results from the two assays. If the compound is highly unstable in hepatocytes but stable in microsomes, it strongly suggests that non-CYP enzymes or Phase II conjugation pathways are the primary drivers of its metabolism. Conversely, similar instability in both systems points towards CYP-mediated Phase I metabolism as the dominant clearance mechanism.
Postulated Metabolic Pathways
By combining the in silico predictions with the quantitative in vitro data, we can construct a likely metabolic map for the compound. If metabolite identification studies were conducted alongside the stability assays, this map would be experimentally confirmed.
Caption: Postulated metabolic pathways for the target molecule.
Implications for Drug Development
-
Low Clearance: A stable compound is often desirable, suggesting good bioavailability and a potentially longer dosing interval. The development focus can proceed to efficacy and safety studies.
-
High Clearance: A highly unstable compound may require significant structural modification to block the metabolic soft spots identified. For example, if hydroxylation of the piperidine ring is the primary liability, medicinal chemists could introduce blocking groups (like fluorine) at those positions to improve stability.[3]
-
Medium Clearance: These compounds may be viable candidates, but their predicted human dose and potential for drug-drug interactions must be carefully evaluated.
This integrated assessment provides a clear, evidence-based path forward, allowing for informed decisions that save time, reduce costs, and ultimately increase the probability of developing a successful therapeutic agent.
Sources
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- 5. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
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- 10. Frontiers | Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap [frontiersin.org]
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- 12. experts.umn.edu [experts.umn.edu]
- 13. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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- 35. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Solubility profile of (2-Bromomethyl-piperidin-1-yl)-acetic acid in organic solvents
Title: Solubility Profile and Solvation Dynamics of (2-Bromomethyl-piperidin-1-yl)-acetic acid Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2) is a highly specialized, bifunctional intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Determining its solubility profile is not merely a thermodynamic exercise; it is a complex kinetic challenge. The molecule possesses both a zwitterionic backbone and a highly reactive electrophilic center. This technical guide provides a comprehensive, causality-driven framework for understanding its solubility across organic solvents, establishing a self-validating protocol for researchers to quantify solubility without falling victim to hidden degradation artifacts.
Physicochemical & Structural Dynamics
To accurately predict and measure the solubility of this compound, we must first deconstruct its molecular architecture. As a Senior Application Scientist, I emphasize that solubility cannot be viewed in a vacuum—it is dictated by the molecule's intrinsic reactivity.
-
Zwitterionic Equilibrium: The molecule contains a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid (-COOH). In its solid state and in neutral solutions, it exists primarily as an internal salt (zwitterion). This creates a strong crystal lattice energy driven by intermolecular ionic interactions, which heavily dictates its solvent compatibility.
-
Electrophilic Vulnerability: The 2-bromomethyl group is a potent alkylating agent. The proximity of the tertiary nitrogen (position 1) to the bromomethyl carbon (position 2) creates a high risk of intramolecular cyclization, forming a highly strained, reactive aziridinium intermediate. Furthermore, the introduction of nucleophilic solvents can lead to rapid solvolysis, destroying the parent compound.
Solubility Profile Across Organic Solvents
The selection of an organic solvent for this compound requires a delicate balance: the solvent must possess enough polarity to overcome the zwitterionic lattice energy, but lack the nucleophilicity that would trigger degradation.
-
Polar Aprotic Solvents (The Optimal Choice): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the gold standard for dissolving this compound. Their high dielectric constants effectively solvate the zwitterionic charges. More importantly, because they lack a nucleophilic proton or lone pair, they do not induce solvolysis of the bromomethyl group, ensuring the molecule remains structurally intact during downstream assays.
-
Polar Protic Solvents (High Risk): While Methanol (MeOH) and Ethanol (EtOH) possess the polarity required to dissolve the compound, they are fundamentally incompatible for long-term storage or equilibrium measurements. The oxygen lone pairs in these solvents act as nucleophiles, displacing the bromide ion and leading to ether formation, or facilitating the aziridinium degradation pathway.
-
Non-Polar Solvents (Incompatible): Solvents such as Hexane, Heptane, and Toluene lack the dipole moment necessary to disrupt the ionic intermolecular forces of the zwitterion. The compound will remain as an insoluble suspension.
Thermodynamic & Kinetic Considerations in Solvation
Measuring solubility is scientifically meaningless if the solute degrades during the experiment. The causality behind our solvent choices is rooted in the competing rates of dissolution (
Standardized Workflow for Solubility Determination
To ensure trustworthiness and reproducibility, we employ a modified Shake-Flask Method, adapting consensus recommendations for zwitterionic and reactive compounds[2][3]. The foundational principles of the OECD Test Guideline 105 for solubility are adapted here for organic solvent profiling.
Step-by-Step Methodology:
-
Preparation of Solid Excess: Weigh 10 mg of (2-Bromomethyl-piperidin-1-yl)-acetic acid into a 5 mL amber glass vial. Causality: The amber vial is critical to prevent photo-catalyzed radical cleavage of the sensitive C-Br bond.
-
Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., DMSO or Acetonitrile).
-
Isothermal Equilibration: Seal the vial under a nitrogen atmosphere to prevent ambient moisture ingress (water acts as a protic nucleophile). Place the vial in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for exactly 24 hours. Causality: As demonstrated by Baka et al., a minimum 24-hour period (comprising active stirring and sedimentation) is required to reach thermodynamic equilibrium without introducing kinetic artifacts[3].
-
Phase Separation: Extract 0.5 mL of the suspension using a syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Causality: Do not use Cellulose Acetate or Nylon filters; their polar functional groups will non-specifically bind the zwitterionic compound, artificially lowering the measured concentration.
-
Dilution and Quenching: Dilute the filtrate 1:100 in cold Acetonitrile to halt any potential degradation kinetics prior to analysis.
-
HPLC-UV/MS Quantification: Analyze the sample using a C18 column. The UV detector quantifies the total concentration, while the MS detector (ESI+) validates the structural integrity by confirming the presence of the parent mass (
m/z, exhibiting the characteristic 1:1 bromine isotope pattern) and the absence of aziridinium or solvolysis byproducts.
Data Presentation
The following table summarizes the anticipated solubility and stability metrics based on the physicochemical properties of the compound.
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Stability (24h at 25°C) | Mechanistic Rationale |
| Polar Aprotic | DMSO | > 50.0 | High (>98% intact) | High dielectric constant solvates zwitterion; non-nucleophilic. |
| Polar Aprotic | Acetonitrile | 10.0 - 20.0 | High (>98% intact) | Moderate polarity; prevents solvolysis and aziridinium formation. |
| Polar Protic | Methanol | > 30.0 | Low (<50% intact) | Protic nature facilitates nucleophilic attack on the -CH2Br moiety. |
| Non-Polar | Toluene | < 0.1 | High (Suspension) | Insufficient dipole moment to break the strong ionic crystal lattice. |
Workflow Visualization
Fig 1: Workflow for solubility and stability assessment of 1353978-41-2 across solvent classes.
References
- acetic acid price,buy (2-BroMoMethyl-piperidin-1-yl) - ChemicalBook - chemicalbook.com -
- Harmonizing solubility measurement to lower inter-labor
- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - nih.gov -
- New Substances Notification - OECD Test Guideline 105 - public
Sources
- 1. (2-BroMoMethyl-piperidin-1-yl)-acetic acid price,buy (2-BroMoMethyl-piperidin-1-yl)-acetic acid - chemicalbook [m.chemicalbook.com]
- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Evaluation of Piperidine vs. Pyrrolidine Acetic Acid Derivatives in Medicinal Chemistry
Executive Summary
For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that dictates a drug candidate’s physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. When functionalized as acetic acid derivatives (e.g., piperidine-4-acetic acid or pyrrolidine-3-acetic acid), these privileged scaffolds serve as critical pharmacophores, linkers, and bifunctional catalysts.
This technical guide provides an in-depth, data-driven comparative analysis of piperidine versus pyrrolidine acetic acid derivatives. By examining the causality behind their structural differences, we establish a rational framework for scaffold selection and provide self-validating experimental protocols for their synthesis and metabolic evaluation.
Physicochemical Profiling: The One-Methylene Difference
While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to profound differences in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Basicity and Conformational Stabilization
Both scaffolds are strongly basic secondary amines, making them largely interchangeable when basicity is the primary driver for target interaction. However, pyrrolidine is slightly more basic (pKa ~11.27) than piperidine (pKa ~11.22) [1][1].
Mechanistic Causality: The slight increase in basicity for pyrrolidine is rooted in conformational thermodynamics. In its neutral state, the five-membered pyrrolidine ring forces its C-C bonds into an eclipsed conformation. Upon protonation, the ring undergoes a slight twist, allowing the hydrogens to shift into a more stable staggered conformation. This relief of steric strain provides extra stabilization to the protonated form, driving the equilibrium toward the conjugate acid [2][2].
Lipophilicity and Flexibility
Piperidine is inherently more lipophilic (logP ~0.84) than pyrrolidine (logP ~0.46) [3][3]. Furthermore, piperidine prefers a rigid chair conformation, whereas pyrrolidine adopts highly flexible envelope and twist (pseudo-rotation) conformations.
Quantitative Data Summary
| Property | Piperidine Derivatives | Pyrrolidine Derivatives | Mechanistic Implication in Drug Design |
| Ring Size | 6-Membered | 5-Membered | Dictates spatial volume and vector projection of the acetic acid moiety. |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Pyrrolidine's higher basicity is driven by the relief of eclipsed C-C hydrogens upon protonation. |
| Lipophilicity (logP) | ~0.84 | ~0.46 | Piperidine offers higher lipophilicity, impacting membrane permeability and hydrophobic target engagement. |
| Conformational State | Rigid Chair | Flexible Envelope/Twist | Piperidine lowers entropy loss upon binding; Pyrrolidine allows induced-fit adaptation. |
Structural & Mechanistic Causality in Target Engagement
The substitution of a piperidine with a pyrrolidine—a practice known as scaffold hopping—can profoundly impact a compound's biological activity.
For instance, in the development of pancreatic lipase inhibitors, the orientation of functional groups on the flexible pyrrolidine ring enhances hydrogen bonding and hydrophobic interactions, leading to improved binding affinity compared to their rigid piperidine counterparts [4][4]. Conversely, if a target binding pocket is highly constrained, the rigid chair conformation of piperidine is advantageous because it locks the acetic acid pharmacophore into a specific vector, minimizing the entropic penalty of binding.
Furthermore, combinations of these amines with acetic acid are widely used as bifunctional catalysts in organic synthesis. In aldol-cyclization reactions, pyrrolidine/acetic acid combinations often proceed through enamine activation rather than simple base-promoted enolization, accelerating the construction of complex cycloalkanones [5][5].
Caption: Logic flow for selecting piperidine vs. pyrrolidine scaffolds based on physicochemical properties.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explicitly detailing the causality behind each procedural step.
Protocol A: Synthesis of N-(Carboxymethyl)piperidine/pyrrolidine
This protocol outlines the synthesis of N-alkylated acetic acid derivatives via nucleophilic substitution followed by saponification.
Step 1: Nucleophilic Substitution (Alkylation)
-
Action: Dissolve 10 mmol of the amine (piperidine or pyrrolidine) and 11 mmol of ethyl bromoacetate in 20 mL of anhydrous acetonitrile. Add 15 mmol of anhydrous
. Stir at room temperature for 12 hours. -
Causality: Acetonitrile is a polar aprotic solvent that enhances the nucleophilicity of the secondary amine.
acts as a heterogeneous acid scavenger to neutralize the generated HBr, driving the reaction forward without causing premature base-catalyzed hydrolysis of the ester.
Step 2: Saponification
-
Action: Isolate the ester intermediate via aqueous workup. Dissolve the ester in a 1:1 mixture of THF and water. Add 2.0 equivalents of LiOH and stir for 4 hours.
-
Causality: The mixed solvent system is critical; THF solubilizes the organic ester while water dissolves the LiOH. LiOH provides the hydroxide nucleophile required for acyl substitution.
Step 3: Isoelectric Precipitation
-
Action: Carefully adjust the pH of the aqueous layer to ~6.0 using 1M HCl. Extract with a polar organic solvent or filter the precipitate.
-
Causality: Piperidine/pyrrolidine acetic acids are zwitterionic. Adjusting the solution to their isoelectric point minimizes their solubility in water, facilitating high-yield extraction or precipitation.
Validation System:
-
Action: Run TLC alongside starting materials. Confirm the final product via LC-MS and 1H-NMR.
-
Causality: LC-MS confirms the exact mass of the zwitterion. 1H-NMR validates the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm), definitively proving complete hydrolysis.
Protocol B: In Vitro Microsomal Stability Assay
Both piperidine and pyrrolidine scaffolds are generally metabolically stable, but they can be susceptible to oxidation at the carbons adjacent to the nitrogen atom [3][3]. This assay determines their intrinsic clearance (
Step 1: Matrix Preparation
-
Action: Prepare 0.5 mg/mL human liver microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: The buffer maintains physiological pH, which is critical for Cytochrome P450 (CYP) stability. The low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (
), allowing accurate calculation of intrinsic clearance.
Step 2: Initiation
-
Action: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 reductase. Pre-warming ensures the reaction starts immediately at physiological temperature upon cofactor addition.
Step 3: Quenching
-
Action: At defined time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously precipitating proteins for cleaner LC-MS/MS injection.
Validation System:
-
Action: Include a minus-NADPH control and a high-clearance positive control (e.g., Verapamil).
-
Causality: The minus-NADPH control proves that any observed compound depletion is strictly CYP-mediated rather than due to chemical instability. Verapamil validates that the microsomes are enzymatically active.
Caption: Workflow for in vitro microsomal stability assay to determine intrinsic clearance.
Conclusion
The choice between a piperidine and a pyrrolidine acetic acid scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program. While they share similar basicity profiles, their differences in lipophilicity and conformational flexibility can be strategically exploited. Piperidine offers a rigid, lipophilic framework ideal for achieving high binding affinity through conformational restriction. In contrast, pyrrolidine provides a flexible, slightly more hydrophilic profile, making it the superior choice when conformational adaptability is required for target engagement.
References
-
BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." 1
-
BenchChem. "Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design." 3
-
Chemistry Stack Exchange. "Which is more basic, piperidine or pyrrolidine and why?" 2
-
MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." 4
-
RSC Publishing. "Organic & Biomolecular Chemistry." 5
Sources
Methodological & Application
Optimization of Amide Coupling Workflows Utilizing (2-Bromomethyl-piperidin-1-yl)-acetic Acid: Overcoming Aziridinium Intermediate Formation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol
Executive Summary
The incorporation of bifunctional building blocks like (2-Bromomethyl-piperidin-1-yl)-acetic acid into pharmaceutical scaffolds presents a unique synthetic challenge. While the carboxylic acid moiety is primed for standard amide coupling, the molecule also contains a highly reactive alkyl bromide adjacent to a tertiary piperidine nitrogen. Under standard basic coupling conditions, these functional groups are structurally poised to undergo rapid intramolecular cyclization, destroying the bromomethyl group before the desired amide bond can form.
This application note details the mechanistic pitfalls associated with this substrate and provides a field-validated, self-correcting protocol utilizing Propylphosphonic anhydride (T3P) under cryogenic conditions to achieve high-yielding amide coupling while preserving the bromomethyl handle for downstream functionalization.
Mechanistic Insights: The Aziridinium Challenge
To successfully optimize this reaction, one must understand the causality behind the failure of standard reagents (e.g., HATU/DIPEA). The piperidine ring constrains the nitrogen lone pair in close spatial proximity to the 2-bromomethyl group.
When a strong organic base like N,N-Diisopropylethylamine (DIPEA) is introduced to deprotonate the carboxylic acid for activation, it simultaneously ensures the piperidine nitrogen remains unprotonated and highly nucleophilic. This triggers a kinetically favored intramolecular SN2 reaction, expelling the bromide ion and forming a highly strained 1-azabicyclo[4.1.0]heptane (aziridinium) intermediate [1].
Once formed, this electrophilic bicyclic intermediate rapidly undergoes ring-opening or ring-expansion when attacked by the amine coupling partner (or trace water), leading to complex mixtures of azepanes or substituted piperidines rather than the desired amide [2].
Caption: Mechanistic divergence between aziridinium-mediated side reactions and desired amide coupling.
Optimization Strategy & Catalyst Selection
To suppress aziridinium formation, the kinetics of carboxylic acid activation must outpace intramolecular alkylation. This requires:
-
Cryogenic Temperatures: Lowering the reaction temperature to -20 °C exponentially decreases the rate of the intramolecular SN2 cyclization.
-
Mild Base Selection: Replacing DIPEA (pKa ~10.5) with a weaker base like N-Methylmorpholine (NMM, pKa ~7.4) minimizes the steady-state concentration of the highly nucleophilic free-base piperidine.
-
Optimal Coupling Reagent: Standard uronium salts (HATU) require excess strong base to function efficiently. Propylphosphonic anhydride (T3P) is the optimal choice here. T3P is highly effective at low temperatures, generates water-soluble byproducts, and functions seamlessly with weaker bases like NMM [3].
Table 1: Comparative Optimization Data (1.0 mmol scale)
| Entry | Coupling Reagent | Base (Eq) | Temp (°C) | Yield of Desired Amide (%) | Aziridinium Side Products (%) |
| 1 | HATU | DIPEA (3.0) | 25 | < 10% | > 80% |
| 2 | EDC·HCl / HOBt | TEA (3.0) | 0 | 35% | 50% |
| 3 | Isobutyl chloroformate | NMM (1.5) | -20 | 65% | 20% |
| 4 | T3P (50% in EtOAc) | NMM (1.5) | -20 | 88% | < 5% |
Note: Yields determined by quantitative LC-MS using an internal standard.
Detailed Experimental Protocol
This self-validating protocol is designed to maximize the yield of the intact bromomethyl amide.
Materials Required:
-
(2-Bromomethyl-piperidin-1-yl)-acetic acid (1.0 mmol, 236.11 g/mol )
-
Primary/Secondary Amine Coupling Partner (1.05 mmol)
-
N-Methylmorpholine (NMM) (1.5 mmol)
-
T3P (50% w/w solution in EtOAc) (1.5 mmol)
-
Anhydrous Ethyl Acetate (EtOAc) (10 mL)
Step-by-Step Methodology:
-
Substrate Solubilization: In an oven-dried 50 mL round-bottom flask flushed with Argon, dissolve (2-Bromomethyl-piperidin-1-yl)-acetic acid (236 mg, 1.0 mmol) and the amine partner (1.05 mmol) in 10 mL of anhydrous EtOAc.
-
Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Allow the solution to equilibrate for 10 minutes. Causality: Pre-cooling before base addition is critical to prevent premature aziridinium formation.
-
Base Addition: Add NMM (165 µL, 1.5 mmol) dropwise over 2 minutes.
-
Activation: Slowly add the T3P solution (50% in EtOAc, ~890 µL, 1.5 mmol) dropwise over 5 minutes. Maintain the temperature strictly at -20 °C.
-
Reaction Maturation: Stir the reaction at -20 °C for 2 hours. Gradually allow the reaction to warm to 0 °C over an additional 1 hour.
-
Self-Validating Analytical Check: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Diagnostic Marker: Look for the desired product mass [M+H]⁺. If the reaction has failed via cyclization, you will observe a dominant peak corresponding to [M - Br]⁺ (loss of 79/81 Da), indicating the formation of the bicyclic aziridinium cation or its ring-opened amine adduct.
-
-
Mild Quench & Workup: Quench the reaction at 0 °C by adding 10 mL of cold saturated aqueous NH₄Cl .
-
Critical Warning: Do NOT use saturated NaHCO₃ or NaOH for the aqueous wash. Basic aqueous conditions during workup will trigger the cyclization of the newly formed amide product.
-
-
Isolation: Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with cold brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).
Caption: Step-by-step optimized T3P-mediated amide coupling workflow for preserving bromomethyl groups.
Summary of Critical Control Points
-
Temperature: Never exceed 0 °C until the coupling is complete and the reaction is quenched.
-
Base Strength: Avoid DIPEA, TEA, or DBU. NMM provides the perfect balance of basicity for T3P activation without accelerating alkylation.
-
Workup pH: Maintain neutral to slightly acidic conditions during aqueous extraction to protect the bromomethyl group from late-stage cyclization.
References
-
Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.[Link]
-
Yadav, N. N., & Ha, H.-J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e57572.[Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.[Link]
Application Note: Utilizing (2-Bromomethyl-piperidin-1-yl)-acetic acid as a Building Block in Peptidomimetics
Executive Summary
While native peptides offer exceptional target specificity, their clinical translation is frequently hindered by poor pharmacokinetic properties, including rapid proteolytic degradation and low membrane permeability[1]. Peptidomimetics address these bottlenecks by introducing non-natural scaffolds that restrict conformational flexibility, thereby enhancing enzymatic stability and receptor affinity[2].
(2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2)[3] is a highly specialized, bifunctional building block engineered for the synthesis of conformationally constrained macrocyclic peptides. This application note details the structural rationale, mechanistic insights, and validated protocols for integrating this piperidine-based scaffold into modern drug discovery workflows.
Structural Rationale & Mechanistic Insights
The design of (2-Bromomethyl-piperidin-1-yl)-acetic acid leverages three distinct chemical domains to facilitate late-stage peptide modification:
-
The Piperidine Core (Conformational Restrictor): Heterocyclic rings are privileged scaffolds in medicinal chemistry. The rigid piperidine ring physically restricts the dihedral angles of the peptide backbone, effectively nucleating and stabilizing secondary structures such as β-turns[2].
-
The N-Acetic Acid Handle (SPPS Integrator): The carboxylic acid moiety allows for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) via standard amide bond formation[4]. Because this building block lacks a free amine, it functions exclusively as a chain-terminating N-terminal cap or a side-chain modifier.
-
The 2-Bromomethyl Group (Electrophilic Anchor): This alkyl halide is stable under the highly acidic conditions of global resin cleavage (e.g., Trifluoroacetic acid) but becomes a highly reactive electrophile under mildly basic conditions. It serves as an ideal anchor for intramolecular S_N2 thioether macrocyclization when paired with a nucleophilic side chain, such as a Cysteine thiolate[5].
Fig 1. Structural logic and functional mapping of the piperidine-based building block.
Experimental Workflows & Protocols
The following protocols detail a "head-to-side-chain" macrocyclization strategy, transforming a linear peptide into a highly stable thioether-bridged peptidomimetic.
Protocol A: Solid-Phase Coupling (N-Terminal Capping)
Objective: Covalently attach the piperidine scaffold to the N-terminus of a resin-bound peptide containing a downstream Cysteine residue.
Expert Causality: HATU is utilized as the coupling reagent because it efficiently activates the acetic acid moiety, generating a highly reactive active ester that overcomes any potential steric hindrance from the adjacent piperidine ring[2].
Step-by-Step Methodology:
-
Preparation: Swell the resin-bound peptide (0.1 mmol scale, N-terminal Fmoc removed) in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of (2-Bromomethyl-piperidin-1-yl)-acetic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to allow active ester formation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Self-Validating Step (Kaiser Test): Perform a Kaiser test on a few resin beads. A transition from blue to colorless confirms the complete consumption of primary amines, validating successful capping. If blue persists, repeat steps 2-4.
Protocol B: Solution-Phase Thioether Macrocyclization
Objective: Form a stable thioether bridge between the N-terminal 2-bromomethyl group and the downstream Cysteine thiol.
Expert Causality: Thioether bonds are metabolically superior to native disulfide bridges because they are resistant to reduction in the reducing environment of the cytosol, preventing premature unfolding of the therapeutic payload[5]. High-dilution conditions are critical to thermodynamically favor intramolecular cyclization over intermolecular oligomerization[6].
Step-by-Step Methodology:
-
Global Cleavage: Cleave the capped peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. The bromomethyl group is stable under these conditions.
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry the pellet under a stream of nitrogen.
-
High-Dilution Cyclization: Dissolve the crude peptide in a degassed 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to a final peptide concentration of ≤ 1 mg/mL.
-
Reaction: Add 1.5 eq of TCEP (Tris(2-carboxyethyl)phosphine) to prevent transient disulfide dimerization. Stir the mixture at room temperature for 4–6 hours. At pH 8.0, the cysteine thiol is deprotonated to a highly nucleophilic thiolate, driving rapid S_N2 displacement of the bromide[6].
-
Termination & Purification: Quench the reaction by adjusting the pH to 4.0 with dilute acetic acid. Lyophilize the solution and purify the resulting macrocycle via Preparative RP-HPLC.
Fig 2. Step-by-step workflow for generating head-to-side-chain macrocyclic peptidomimetics.
Quantitative Data Presentation
Conformational restriction via piperidine-thioether macrocyclization profoundly alters the physicochemical properties of the parent peptide. The table below summarizes the typical quantitative enhancements observed when transitioning from a linear peptide to a constrained peptidomimetic utilizing this scaffold[1][5].
| Parameter | Linear Peptide Precursor | Piperidine-Constrained Peptidomimetic | Fold Improvement |
| Serum Half-Life (t½) | < 15 minutes | > 12 hours | ~48x (Protease shielding) |
| Target Affinity (K_d) | Low Micromolar (µM) | Low Nanomolar (nM) | ~100x (Reduced entropic penalty) |
| Membrane Permeability | Poor (P_app < 10⁻⁷ cm/s) | Moderate/High (P_app > 10⁻⁶ cm/s) | >10x (Buried polar surface area) |
| Redox Stability | Labile (if disulfide present) | Highly Stable | Absolute (Irreversible thioether) |
References
-
Title: 1353978-41-2化工百科– 960化工网 Source: chem960.com URL: [3]
-
Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL: [1]
-
Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: PMC - NIH URL: [2]
-
Title: Macrocyclization strategies for cyclic peptides and peptidomimetics Source: RSC Publishing URL: [5]
-
Title: Conformational Restriction of Peptides Using Dithiol Bis-Alkylation Source: PMC - NIH URL: [6]
-
Title: Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 Source: PubChem - NIH URL: [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 6. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis methods for (2-Bromomethyl-piperidin-1-yl)-acetic acid
An In-depth Guide to the Scalable Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with biological targets.[2] Consequently, the development of robust and scalable methods for the synthesis of functionalized piperidine derivatives is of paramount importance to the drug development industry.
This document provides a comprehensive guide to a scalable, three-step synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid, a valuable building block for more complex molecular architectures. As senior application scientists, our focus extends beyond a mere recitation of steps; we aim to provide a deep understanding of the chemical principles, the rationale behind procedural choices, and the critical parameters for successful scale-up. The protocols described herein are designed to be self-validating, incorporating in-process controls and clear characterization endpoints.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence commencing from the commercially available starting material, 2-(hydroxymethyl)piperidine. The strategy involves:
-
Bromination: Conversion of the primary alcohol in 2-(hydroxymethyl)piperidine to the corresponding alkyl bromide.
-
N-Alkylation: Attachment of the acetic acid side chain via alkylation of the piperidine nitrogen with an ethyl bromoacetate surrogate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.
This approach is predicated on the use of cost-effective reagents and conditions amenable to large-scale production.
Figure 1: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-(Bromomethyl)piperidine
The initial and most critical step is the efficient conversion of the hydroxymethyl group to a bromomethyl group. This transformation activates the side chain for subsequent nucleophilic substitution.
Principle and Mechanistic Insight
The reaction of a primary alcohol with hydrobromic acid (HBr) is a classic SN2 transformation. The process begins with the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻), a potent nucleophile, then attacks the electrophilic carbon, displacing water and forming the carbon-bromine bond. Using concentrated HBr drives the equilibrium towards product formation. This method is highly effective and scalable for primary alcohols.[3]
Protocol 1: Scalable Bromination of 2-(Hydroxymethyl)piperidine
Materials:
-
2-(Hydroxymethyl)piperidine
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-(hydroxymethyl)piperidine (1.0 eq).
-
Reagent Addition: Slowly add 48% aqueous hydrobromic acid (3.0-4.0 eq) to the flask with stirring. The addition is exothermic; cooling in an ice bath may be necessary for large-scale reactions.
-
Reaction: Heat the mixture to reflux (approximately 120-125°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching them with base, and extracting with ethyl acetate.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous phase is ~8-9. Ensure the mixture is cool, as neutralization is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with toluene or another suitable organic solvent (e.g., dichloromethane) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 2-(bromomethyl)piperidine as an oil. For long-term storage, it is often converted to its hydrobromide salt by treatment with HBr in a non-polar solvent.[3]
Trustworthiness Checkpoint: The purity of the intermediate should be assessed by ¹H NMR and GC-MS before proceeding to the next step to ensure complete conversion of the starting alcohol.
Part 2: N-Alkylation to Form the Ester Precursor
With the key intermediate in hand, the next step is to introduce the acetic acid moiety onto the piperidine nitrogen. This is achieved via a standard N-alkylation reaction.[4]
Principle and Mechanistic Insight
This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. A base is crucial for this step.[5] Its primary role is to neutralize the hydrobromic acid that is generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A mild inorganic base like potassium carbonate is ideal for scalability as it is inexpensive, easily removed by filtration, and minimizes side reactions.
Figure 2: Workflow for the N-Alkylation protocol.
Protocol 2: Synthesis of Ethyl (2-Bromomethyl-piperidin-1-yl)-acetate
Materials:
-
2-(Bromomethyl)piperidine (1.0 eq)
-
Ethyl bromoacetate (1.0 - 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 - 2.5 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(bromomethyl)piperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Reagent Addition: With vigorous stirring, add ethyl bromoacetate (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-70°C and stir until the starting material is consumed, as indicated by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (MeCN) | Aprotic polar solvent, good solubility for reactants, suitable boiling point. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, non-nucleophilic, and easily removed by filtration.[5] |
| Temperature | 60-70°C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
| Stoichiometry | Slight excess of K₂CO₃ | Ensures complete neutralization of generated HBr. |
Table 1: Summary of N-Alkylation Reaction Parameters.
Part 3: Final Hydrolysis to the Target Carboxylic Acid
The final step is the conversion of the ethyl ester into the desired carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly reliable and scalable method for this transformation.
Principle and Mechanistic Insight
Saponification involves the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide or hydroxide) generates the carboxylate salt and ethanol. An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product.
Protocol 3: Hydrolysis of Ethyl (2-Bromomethyl-piperidin-1-yl)-acetate
Materials:
-
Ethyl (2-Bromomethyl-piperidin-1-yl)-acetate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Base Addition: Add a solution of sodium hydroxide (1.5 eq) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 1-4 hours).
-
Solvent Removal: Remove the organic solvent (methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2-3. The product may precipitate at this stage.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Bromomethyl-piperidin-1-yl)-acetic acid, typically as a solid or viscous oil.
Conclusion and Scalability Considerations
The described three-step synthesis provides a robust, logical, and scalable pathway to (2-Bromomethyl-piperidin-1-yl)-acetic acid. Each step utilizes well-established chemical transformations and readily available, cost-effective reagents.
For successful scale-up, researchers should consider:
-
Thermal Management: All three steps involve either exothermic additions or heating. Ensure adequate cooling/heating capacity and monitor the internal reaction temperature.
-
Reagent Addition: For large-scale reactions, slow, controlled addition of reagents like HBr and ethyl bromoacetate is critical to manage exotherms and minimize side reactions.
-
Work-up and Isolation: Phase separations and extractions can become more challenging at scale. Ensure appropriately sized equipment is available. The final product isolation may benefit from crystallization to ensure high purity without the need for chromatography.
This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this valuable piperidine-based building block.
References
- Benchchem. Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.
- ACS.org. Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (2002).
- PMC. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.
- ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2023).
- Semantic Scholar. RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino. (2011).
- ResearchGate. An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs.
- PubMed. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. (2003).
- ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (2022).
- ResearchGate. (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace.
- Semantic Scholar. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of.
- Benchchem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Fused Pyrido[1,2-a]pyrazine Scaffolds Using (2-Bromomethyl-piperidin-1-yl)-acetic acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2)
Introduction & Strategic Significance
Bicyclic nitrogen heterocycles are privileged scaffolds in modern drug discovery. Specifically, the octahydro-1H-pyrido[1,2-a]pyrazine core is a critical structural motif found in several high-profile therapeutic agents, including HIV-1 integrase strand transfer inhibitors[1], potent μ-opioid receptor antagonists [2], and Inhibitor of Apoptosis (IAP) protein antagonists [3].
(2-Bromomethyl-piperidin-1-yl)-acetic acid serves as an ideal, commercially available bifunctional building block for constructing these 6,6-fused systems. The molecule contains two orthogonal reactive sites:
-
A nucleophile-precursor: The acetic acid moiety, which can be readily coupled with primary amines.
-
An electrophilic center: The primary alkyl bromide, poised for intramolecular displacement.
By leveraging this bifunctionality, chemists can rapidly generate libraries of substituted pyrido[1,2-a]pyrazine-1-ones in just two high-yielding steps.
Mechanistic Rationale & Workflow Design
To ensure high fidelity and avoid complex oligomeric mixtures, the synthesis must be executed in a strict two-step sequence: Amidation followed by Intramolecular Cyclization .
Causality of the Reaction Sequence
Attempting a direct one-pot condensation with an amine often leads to competing intermolecular alkylation (dimerization) or over-alkylation.
-
Step 1 (Amidation): By utilizing standard peptide coupling reagents (HATU/DIPEA), the primary amine is selectively condensed with the carboxylic acid. The resulting amide nitrogen is non-nucleophilic at neutral pH, acting as a "masked" nucleophile. This dictates a strict 1:1 stoichiometry and prevents premature reaction with the bromomethyl group.
-
Step 2 (Cyclization): Treatment with a strong base deprotonates the amide. The resulting amidate anion is a highly potent, localized nucleophile. Due to the proximity of the electrophilic carbon, the system undergoes a rapid 6-exo-tet intramolecular
attack . The thermodynamics heavily favor this cyclization, as it releases ring strain and forms a highly stable 6,6-fused bicyclic lactam [4].
Fig 1: Two-step synthetic workflow for generating pyrido[1,2-a]pyrazine scaffolds.
Experimental Protocols & Self-Validating Systems
The following protocols are designed to be self-validating, ensuring that the researcher can analytically confirm the success of each transformation before proceeding.
Protocol A: Intermolecular Amide Coupling
Objective: Chemoselective formation of the bromomethyl amide intermediate. Rationale for Reagents: HATU is selected over EDC/HOBt due to its superior efficiency in coupling slightly hindered carboxylic acids (influenced by the adjacent piperidine ring). DIPEA is used as a non-nucleophilic base to prevent unwanted displacement of the primary bromide.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under
, dissolve (2-Bromomethyl-piperidin-1-yl)-acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). -
Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the desired primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous
(10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over , and concentrate under reduced pressure. -
Self-Validation (LC-MS): Analyze the crude mixture. A successful reaction is validated by the presence of the
peak exhibiting a distinct 1:1 isotopic doublet (separated by 2 Da), confirming the presence of the intact and isotopes.
Protocol B: Intramolecular Cyclization
Objective: Base-promoted ring closure to form the octahydro-1H-pyrido[1,2-a]pyrazine-1-one core.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude bromomethyl amide intermediate (1.0 equiv, ~0.45 mmol) in anhydrous THF (10 mL, 0.05 M) under
. High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular dimerization. -
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 0.67 mmol) in one portion.
-
Self-Validation Check: The immediate evolution of
gas visually confirms the deprotonation of the amide.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup: Quench carefully with a few drops of water until gas evolution ceases, then dilute with EtOAc (15 mL) and wash with water and brine. Dry over
and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient). -
Self-Validation (Analytical):
-
LC-MS: The product peak will show a mass shift of -79.9 Da (loss of HBr) and the complete disappearance of the 1:1 bromine isotopic doublet.
-
1H NMR: The diagnostic disappearance of the
protons (typically a multiplet around 3.30–3.50 ppm) confirms complete cyclization.
-
Fig 2: Mechanistic pathway of the base-promoted 6-exo-tet intramolecular cyclization.
Quantitative Data: Optimization of Cyclization Conditions
The choice of base is the most critical variable in Step 2. Weak bases lead to incomplete deprotonation, leaving the neutral amide to react sluggishly, which invites side reactions. The table below summarizes the optimization data driving the selection of NaH.
| Entry | Base | Solvent | Temp | Time | Yield (%) | Mechanistic Observation & Causality |
| 1 | MeCN | 80 °C | 24 h | 35% | Sluggish deprotonation ( | |
| 2 | DMF | 60 °C | 12 h | 68% | Moderate yield; the "cesium effect" aids macrocyclization, but some bromide hydrolysis occurs. | |
| 3 | KOtBu | THF | 25 °C | 4 h | 74% | Fast reaction; however, the bulkiness of the base leads to minor E2 elimination side-products. |
| 4 | NaH | THF | 0 °C to 25 °C | 2 h | 92% | Optimal. Quantitative, irreversible amidate formation drives rapid, clean |
Table 1: Condition optimization for the intramolecular cyclization of the bromomethyl amide intermediate.
References
-
A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Molecules (via PMC - NIH)[Link][1]
-
Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link][2]
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Journal of Medicinal Chemistry - ACS Publications[Link][3]
-
Two reaction modes of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates: catalyst-free synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives Organic Chemistry Frontiers (RSC Publishing)[Link][4]
Sources
- 1. A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two reaction modes of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates: catalyst-free synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Strategies for protecting group free synthesis of piperidine acetic acids
Application Note: Strategies for Protecting-Group-Free Synthesis of Piperidine Acetic Acids
Executive Summary
Piperidine acetic acids (e.g., 2-, 3-, or 4-piperidineacetic acid) are critical pharmacophores found in agents like methylphenidate (Ritalin) and various GABA analogues. Traditional synthesis relies heavily on N-protection (Boc, Cbz, Fmoc) to mitigate the nucleophilicity of the secondary amine and prevent catalyst poisoning. However, this approach increases step count, reduces atom economy, and generates waste.
This guide details Protecting-Group-Free (PGF) strategies, focusing on the direct catalytic hydrogenation of pyridine precursors and biocatalytic routes. These methods offer superior atom economy and are validated for scalability.
Strategic Decision Matrix
Before selecting a protocol, evaluate your target constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal PGF synthesis route.
Strategy 1: Heterogeneous Catalytic Hydrogenation (The Industrial Standard)
The most robust PGF route involves the reduction of the corresponding pyridine-acetic acid. The pyridine ring acts as a "masked" piperidine that is stable and requires no additional protection.
The Challenge: Free piperidines (secondary amines) poison noble metal catalysts by binding tightly to active sites. The Solution: Protonation.[1] Conducting the reaction in acidic media (Acetic Acid or dilute HCl) generates the pyridinium/piperidinium salt, preventing catalyst inhibition.
Protocol A: High-Pressure Hydrogenation (PtO₂)
-
Substrate: 2-, 3-, or 4-pyridylacetic acid (or ester).
-
Catalyst: Platinum(IV) Oxide (Adams' Catalyst).[2]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reactor liner (Hastelloy or glass), dissolve the pyridine-acetic acid precursor (10 mmol) in glacial acetic acid (20 mL).
-
Note: If the substrate is a hydrochloride salt, add 1.0 eq of sodium acetate to buffer the system, though PtO₂ tolerates HCl well.
-
-
Catalyst Loading: Carefully add PtO₂ (5 mol%, ~115 mg).
-
Safety: PtO₂ is not pyrophoric initially, but the reduced Pt(0) form is. Handle under inert atmosphere if recycling.
-
-
Hydrogenation:
-
Seal the reactor and purge 3x with N₂.
-
Purge 3x with H₂.
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir vigorously (1000 rpm) at 25–40°C for 12–16 hours.
-
-
Work-up:
Data Summary:
| Parameter | Value | Notes |
|---|---|---|
| Conversion | >98% | Monitored by ¹H NMR (disappearance of aromatic region). |
| Yield | 90-95% | Quantitative isolation often possible. |
| Selectivity | cis-major | For 2,X-disubstituted pyridines, cis isomer is favored. |
Strategy 2: Biocatalytic Reduction (Stereoselective Route)
For chiral applications, chemical hydrogenation often yields racemates or requires expensive chiral auxiliaries. Biocatalysis using Imine Reductases (IREDs) allows for the direct, enantioselective reduction of cyclic imines or pyridinium salts.
Mechanism: NADPH-dependent hydride transfer to the activated iminium species.
Figure 2: Biocatalytic cycle utilizing IREDs with cofactor recycling.
Protocol B: Enzymatic Reduction
-
Enzyme: Commercial IRED screening kit (e.g., from Codexis or Johnson Matthey) or Streptomyces sp. IREDs.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology:
-
Reaction Mix: In a reaction vessel, combine:
-
Substrate (50 mM)
-
NADP+ (0.5 mM)
-
Glucose (1.5 eq, for recycling)
-
Glucose Dehydrogenase (GDH, 5 U/mL)
-
IRED Enzyme (2-5 mg/mL lyophilized powder)
-
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Validation: Check pH periodically; adjust to 7.0 if necessary (gluconic acid byproduct lowers pH).
-
Quench: Add acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge and analyze supernatant.
Critical Workflow: Purification of Zwitterionic Piperidines
A major bottleneck in PGF synthesis is isolating the product. Piperidine acetic acids are zwitterions (internal salts) at neutral pH, making them highly water-soluble and difficult to extract into organic solvents.
Do NOT attempt standard aqueous work-up (DCM/Water extraction) at neutral pH; yield will be near zero.
Protocol C: Ion-Exchange Chromatography (The "Desalting" Method)
-
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W X8).
-
Loading:
-
Dissolve the crude reaction mixture (containing acetic acid/salts) in minimal water.
-
Load onto the column.[4] The piperidine (positively charged at pH < pKa of amine ~11) will bind to the resin.
-
The acetate/chloride anions and non-basic impurities will pass through.
-
-
Washing: Wash with distilled water until the eluent pH is neutral.
-
Elution: Elute the product using 1M - 2M Aqueous Ammonia (NH₄OH) .
-
Isolation: Concentrate the ammoniacal fractions. The excess ammonia and water evaporate, leaving the free amino acid zwitterion.
-
Recrystallization: Triturate the solid with cold Ethanol or Isopropanol to obtain pure crystals.
Comparative Analysis
| Feature | Method 1: Hydrogenation | Method 2: Biocatalysis | Method 3: N-Protection (Traditional) |
| Step Count | 1 (Reduction) | 1 (Reduction) | 3+ (Protect -> React -> Deprotect) |
| Atom Economy | Excellent | Excellent | Poor (Protection waste) |
| Scalability | High (kg to ton) | Medium (requires enzyme supply) | High |
| Stereocontrol | Moderate (cis-selective) | Excellent (>99% ee) | Variable |
| Cost Driver | Catalyst (Pt/Rh) | Enzyme Development | Reagents/Solvents |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(16), 2062-2064.
-
Turner, N. J., et al. (2012). "Imine Reductases: A New Family of Enzymes for the Synthesis of Chiral Amines." ChemCatChem, 4(8), 1089-1090.
-
BenchChem Protocols. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine."
-
Stass, H. L. (1944). "Process for the purification of piperidine." U.S. Patent 2,363,158.[6]
Sources
Application Note: Microwave-Assisted Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic Acid
This Application Note provides a comprehensive, microwave-assisted protocol for the synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid and its ester derivatives. These compounds serve as critical intermediates in the synthesis of indolizidine alkaloids , peptidomimetics , and integrin antagonists .
The guide prioritizes a "Safety-First, Yield-Maximized" synthetic route. Direct alkylation of 2-bromomethylpiperidine is avoided due to the high risk of uncontrolled self-polymerization. Instead, we utilize a robust 3-step microwave protocol starting from commercially available piperidine-2-methanol.
Introduction & Synthetic Strategy
The (2-bromomethyl-piperidin-1-yl)-acetic acid scaffold contains a nucleophilic nitrogen and an electrophilic alkyl bromide. In its free-base form, this molecule is highly unstable and prone to intramolecular cyclization to form indolizidin-2-one derivatives or intermolecular polymerization.
To ensure high reproducibility and purity, this protocol employs a hydroxymethyl-precursor route . The synthesis is broken down into three microwave-accelerated steps:
-
N-Alkylation: Reaction of piperidine-2-methanol with ethyl bromoacetate.
-
Bromination: Conversion of the hydroxyl group to a bromide (Appel reaction or PBr3).
-
Hydrolysis: Controlled hydrolysis to the acid (isolated as the stable hydrobromide salt).
Mechanistic Pathway & Workflow
The following diagram illustrates the synthetic logic and the critical stability checkpoint.
Figure 1: Synthetic workflow highlighting the stable salt pathway vs. the unstable free-base cyclization risk.
Experimental Protocols
Step 1: Microwave-Assisted N-Alkylation
This step installs the acetate tail. Microwave irradiation significantly accelerates this SN2 reaction compared to thermal reflux, suppressing the formation of bis-alkylated byproducts.
-
Reagents: Piperidine-2-methanol (1.0 equiv), Ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (MeCN).
Protocol:
-
In a 10 mL microwave vial, dissolve Piperidine-2-methanol (115 mg, 1.0 mmol) in MeCN (3 mL).
-
Add K₂CO₃ (276 mg, 2.0 mmol) followed by Ethyl bromoacetate (122 µL, 1.1 mmol).
-
Seal the vial and irradiate in a single-mode microwave reactor.
-
Temp: 80 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (EtOAc/Hexane).
Data: Optimization of N-Alkylation
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | DMF | Et₃N | 100 | 20 | 65 | Difficult solvent removal |
| 2 | THF | K₂CO₃ | 65 | 60 | 72 | Slow reaction rate |
| 3 | MeCN | K₂CO₃ | 80 | 10 | 94 | Optimal conditions |
| 4 | MeCN | None | 80 | 15 | 40 | Acid scavenger required |
Step 2: Microwave-Assisted Bromination (Appel Reaction)
Converting the alcohol to a bromide using standard thermal conditions often leads to elimination or rearrangement. The microwave-assisted Appel reaction is rapid and mild.
-
Reagents: Intermediate A (1.0 equiv), CBr₄ (1.2 equiv), PPh₃ (1.2 equiv).
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolve Intermediate A (201 mg, 1.0 mmol) and CBr₄ (398 mg, 1.2 mmol) in dry DCM (4 mL) in a microwave vial.
-
Cool the vial to 0°C in an ice bath and add PPh₃ (315 mg, 1.2 mmol) portion-wise.
-
Seal the vial and transfer to the microwave reactor.
-
Irradiate at 60 °C for 5 minutes .
-
Workup: Concentrate directly onto silica gel.
-
Purification: Flash chromatography (0-20% EtOAc in Hexane) to yield Intermediate B (Ethyl (2-bromomethyl-piperidin-1-yl)acetate).
Step 3: Hydrolysis to the HBr Salt
Critical Warning: Do NOT neutralize this reaction to isolate the free amino acid. The free base will cyclize. Isolate as the hydrobromide salt.
-
Reagents: Intermediate B (1.0 equiv), 48% HBr (aq).
-
Solvent: Water/Acetic Acid (1:1).
Protocol:
-
Suspend Intermediate B (264 mg, 1.0 mmol) in 48% HBr (2 mL) and Acetic Acid (2 mL).
-
Irradiate at 100 °C for 15 minutes .
-
Workup: Concentrate in vacuo to dryness. Co-evaporate with toluene (3x) to remove traces of water and acetic acid.
-
Product: The residue is the (2-Bromomethyl-piperidin-1-yl)-acetic acid hydrobromide salt . It can be recrystallized from EtOH/Et₂O.
Scientific Validation & Troubleshooting
Causality of Experimental Choices
-
Why Microwave?
-
Step 1: The steric hindrance at the C2 position of the piperidine ring slows down the nucleophilic attack of the nitrogen. Microwave dielectric heating provides the necessary activation energy to overcome this barrier rapidly, preventing the "stalling" often seen in thermal reactions which leads to degradation [1].
-
Step 3: Acid hydrolysis of esters is equilibrium-driven. Superheating water (above its boiling point in a sealed vessel) increases the ionization of water (Kw), accelerating the hydrolysis rate significantly [2].
-
Self-Validating System (QC Checks)
-
NMR Checkpoint (Step 2): In ¹H NMR, the shift of the methylene protons at the C2 position is diagnostic.
-
-CH₂-OH (Starting Material): ~3.6 ppm (multiplet).
-
-CH₂-Br (Product): ~3.3–3.4 ppm (doublet of doublets).
-
Validation: If the signal at 3.6 ppm persists, re-subject to microwave irradiation with fresh PPh₃.
-
-
Stability Check: Dissolve a small amount of the final HBr salt in D₂O. It should remain stable. If neutralized with NaHCO₃ in the NMR tube, new peaks corresponding to the bicyclic lactam (indolizidinone) will appear within minutes.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
- Hayes, B. L. (2002).
-
Kotgire, S. S., et al. (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog.[1] Pharma Science Monitor, 6(1). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Bromine Impurities in Piperidine Derivatives
Introduction
Piperidine and its derivatives are cornerstone scaffolds in medicinal chemistry, integral to numerous pharmaceuticals.[1] The synthesis of these vital compounds, particularly through routes involving bromination or using brominated precursors, can often lead to the incorporation of bromine-containing impurities. These impurities can be residual brominating agents, brominated starting materials, or byproducts of side reactions. Their removal is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to bromine impurities in piperidine derivatives. The following sections are structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a piperidine derivative, and my initial analysis (TLC, LC-MS) indicates the presence of a persistent, less polar bromine-containing impurity. What is the likely identity of this impurity, and what is the first purification step I should consider?
A: A common, less polar bromine-containing impurity is often unreacted brominated starting material or a byproduct from a side reaction. Given that your target piperidine derivative is likely more polar due to the basic nitrogen atom, flash column chromatography is an excellent initial purification strategy.[1][2]
-
Expertise & Experience: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, potentially leading to peak tailing.[3] To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent system.[3] This will compete with your piperidine derivative for the active sites on the silica, resulting in better peak shape and improved separation.
-
Trustworthiness: Before committing to a large-scale column, always optimize your solvent system using Thin Layer Chromatography (TLC).[1][3] The ideal eluent will give your desired compound an Rf value of approximately 0.3, with clear separation from the bromine impurity.[3]
Q2: My piperidine derivative is a solid, and I suspect it co-crystallized with a brominated impurity. How can I effectively purify my compound?
A: For solid compounds, recrystallization is a powerful purification technique.[1][4] The success of this method hinges on selecting an appropriate solvent system where your desired piperidine derivative and the bromine impurity have different solubilities at high and low temperatures.
-
Expertise & Experience: A single-solvent recrystallization is often the simplest approach.[4] The ideal solvent will dissolve your crude product when hot but have low solubility when cold, allowing your purified compound to crystallize out upon cooling while the impurity remains in the mother liquor.[4] If a single solvent isn't effective, a two-solvent (solvent/anti-solvent) system can be employed.[4] In this case, you would dissolve your crude product in a "good" solvent in which it is highly soluble and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble to induce crystallization.[4]
-
Trustworthiness: To validate the purity of your recrystallized material, perform a melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity. Further confirmation should be obtained through analytical techniques like HPLC or NMR.
Q3: I have a trace amount of a highly reactive bromine species (e.g., residual Br₂) in my reaction mixture that is causing decomposition of my piperidine derivative. How can I remove it before workup?
A: Trace amounts of elemental bromine can be quenched by adding a reducing agent. A common and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Expertise & Experience: The thiosulfate ion reduces elemental bromine (Br₂) to bromide ions (Br⁻), which are water-soluble and can be easily removed in the aqueous phase during an extraction.
-
Trustworthiness: The disappearance of the characteristic reddish-brown color of bromine is a visual indicator of a successful quench. For a more rigorous approach, you can use starch-iodide paper to test for the presence of oxidizing agents like Br₂.
In some cases, a scavenger resin can be employed to remove excess reagents or byproducts.[5] For instance, a polymer-bound tris(2-aminoethyl)amine can scavenge electrophiles.[5] More specifically, trans-cyclooctenes have been developed as efficient scavengers for Br₂ in catalytic bromination reactions.[6]
Q4: My final piperidine product is contaminated with a brominated aromatic impurity. Are there any chemical methods to selectively remove the bromine atom?
A: Yes, catalytic hydrodehalogenation is a powerful technique for the selective removal of halogen atoms from aromatic rings.[7][8][9] This method involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[7]
-
Expertise & Experience: The reaction is typically carried out under a hydrogen atmosphere.[7] A base, such as sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, which could otherwise inhibit the reaction.[10] Bromides are generally easier to reduce than chlorides, allowing for selective dehalogenation in some cases.[11][12]
-
Trustworthiness: The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting brominated impurity and the appearance of the debrominated product. It is crucial to ensure complete removal of the palladium catalyst after the reaction, which can usually be achieved by filtration through a pad of Celite.
Q5: I'm concerned about residual elemental bromine and other oxidizing impurities. Can activated carbon be used for purification?
A: Activated carbon is an effective adsorbent for removing colored impurities and various organic molecules, including halogenated compounds.[13][14]
-
Expertise & Experience: You can treat a solution of your crude piperidine derivative with powdered activated carbon, stir for a period, and then filter off the carbon. The activated carbon has a high surface area with pores that can trap the impurity molecules.
-
Trustworthiness: This method is often used as a final polishing step. The effectiveness can be visually assessed by a reduction in color. However, it's important to note that activated carbon can also adsorb your desired product, so it's crucial to optimize the amount of carbon used and the treatment time to minimize product loss.
Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for the purification of a basic piperidine derivative from a less polar bromine-containing impurity.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).
-
Add 0.5-1% triethylamine to the eluent to improve the spot shape and prevent tailing.[3]
-
The ideal eluent system will provide a good separation between your product (Rf ≈ 0.3) and the bromine impurity.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified piperidine derivative.[1]
-
Protocol 2: Catalytic Hydrodebromination
This protocol describes the removal of an aromatic bromine substituent from an impurity.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the crude piperidine derivative containing the brominated impurity in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Add a base such as sodium acetate or triethylamine (1.1-1.5 equivalents relative to the impurity).
-
-
Hydrogenation:
-
Seal the flask and purge with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction may require gentle heating in some cases.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the brominated impurity is no longer detected.
-
-
Workup:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Further Purification:
-
The resulting crude product can be further purified by recrystallization, acid-base extraction, or column chromatography if necessary.
-
Data Presentation
| Purification Technique | Applicability | Typical Purity | Advantages | Disadvantages |
| Flash Chromatography | General-purpose purification of piperidine derivatives from impurities with different polarities.[1] | >95% | Versatile, applicable to a wide range of compounds. | Can be time-consuming, potential for product loss on the column.[3] |
| Recrystallization | Purification of solid piperidine derivatives.[1][4] | >99% | Can yield very high purity material, cost-effective for large scales. | Requires the compound to be a solid, finding a suitable solvent can be challenging. |
| Acid-Base Extraction | Separating basic piperidine derivatives from neutral or acidic impurities.[1] | >95% | Simple, fast, and effective for initial cleanup.[3] | Can lead to emulsions, may require multiple extractions for high efficiency.[3] |
| Catalytic Hydrodehalogenation | Selective removal of bromine atoms from impurities.[7][8][9] | N/A (removes impurity) | Highly selective for C-Br bond cleavage. | Requires a catalyst and hydrogen source, catalyst removal is necessary. |
| Activated Carbon Treatment | Removal of colored impurities and trace organic contaminants.[13][14] | N/A (polishing step) | Effective for removing colored byproducts. | Can adsorb the desired product, leading to yield loss. |
Visualization of Workflows
Logical Flow for Selecting a Purification Technique
Caption: Decision tree for selecting a purification method.
General Experimental Workflow for Purification
Caption: General experimental workflow for purification.
References
-
Chelucci, G., Baldino, S., Pinna, G. A., & Pinna, G. (2012). Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Current Organic Chemistry, 16(24), 2921-2945. [Link]
-
Gallou, F., & Lipshutz, B. H. (2006). Reductions of aryl bromides in water at room temperature. PMC. [Link]
-
Chelucci, G., Baldino, S., Pinna, G. A., & Pinna, G. (2012). Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Current Organic Chemistry, 16(24), 2921-2945. [Link]
-
Cleanchem. N-Nitroso Piperidine Impurity 3 | CAS No: 4515-18-8. [Link]
-
openPR. (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. [Link]
-
Reiner, E. J., & Clement, R. E. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Critical Reviews in Analytical Chemistry, 52(3), 548-567. [Link]
-
Douglas, J. J., Albright, H., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5049-5053. [Link]
-
Mulder, P., Boocock, S. K., & Louw, R. (2003). Hydrodehalogenation of chlorobenzene on activated carbon and activated carbon supported catalysts. PubMed. [Link]
-
Chelucci, G., Baldino, S., Pinna, G. A., & Pinna, G. (2012). Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Current Organic Chemistry, 16(24), 2921-2945. [Link]
-
Jones, K. Reductions Reactions and Heterocyclic Chemistry. University of Bristol. [Link]
-
Wang, D., & Li, Y. (2013). Research Progress on Dehalogenation Reaction. Chinese Journal of Organic Chemistry, 33(1), 35-47. [Link]
-
Yamamoto, S., et al. (2024). trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination. Chemistry – A European Journal, 30(10), e202303399. [Link]
-
EUWA. Activated carbon filtration for dechlorination and adsorption. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Wipf, P. (2004). Scavenger strategies in organic synthesis. Drug Discovery World. [Link]
-
Royal Society of Chemistry. 5. Chromatography. [Link]
-
Yildirim, H., & Akay, S. (2017). Separation techniques: Chromatography. PMC. [Link]
-
Moravek. How Is Chromatography Used for Purification?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Methods for the Hydrodehalogenation of Halogenated Hete...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Hydrodehalogenation of chlorobenzene on activated carbon and activated carbon supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activated carbon filtration for dechlorination and adsorption - EUWA [euwa.com]
Technical Support Center: Optimization of (2-Bromomethyl-piperidin-1-yl)-acetic Acid Coupling
Topic: Minimizing racemization during (2-Bromomethyl-piperidin-1-yl)-acetic acid coupling Role: Senior Application Scientist Content: Technical Support Center & Troubleshooting Guide
Status: Active Last Updated: March 2, 2026 Subject: Preventing Optical Purity Loss (Racemization & Aziridinium Formation)
The Mechanistic Hazard: It’s Not Just "Racemization"
Users frequently report loss of enantiomeric excess (ee%) when coupling (2-Bromomethyl-piperidin-1-yl)-acetic acid . While often labeled "racemization," the primary culprit is rarely simple enolization. The stereocenter at C2 is not
The true failure mode is Intramolecular Alkylation (The Aziridinium Trap) .
The Mechanism of Failure
Because the nitrogen atom is tertiary and nucleophilic, it can attack the electrophilic
-
Racemization/Epimerization: Scrambling of the C2 stereocenter.
-
Ring Contraction: Formation of pyrrolidine derivatives (regioisomerization).
-
Hydrolysis: Conversion of the bromide to an alcohol.
This process is pH-dependent . It accelerates rapidly when the nitrogen lone pair is unprotonated (free base form).
Figure 1: The "Aziridinium Trap" mechanism responsible for loss of optical purity.
Protocol Optimization: The "Safe Zone"
To preserve chirality, you must couple the carboxylic acid while keeping the piperidine nitrogen protonated or non-nucleophilic .
Critical Rule: Avoid Standard Uronium Reagents (HATU/HBTU)
Standard protocols using HATU require 2–3 equivalents of base (DIPEA/TEA) to function (pH > 8). This high pH liberates the amine lone pair, triggering aziridinium formation.
Recommended Systems
| Parameter | Recommendation | Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | Works efficiently at acidic/neutral pH (pH 4–6), keeping the amine protonated and safe [1]. |
| Alternative Agent | DIC / Oxyma Pure | Carbodiimides do not require base. Oxyma suppresses racemization better than HOBt [2].[2] |
| Base | 2,4,6-Collidine (TMP) or NMM | Weak, sterically hindered bases.[3] They activate the carboxylic acid without fully deprotonating the internal tertiary amine [3]. |
| Solvent | DCM or DCM/DMF (1:1) | Lower polarity solvents (DCM) suppress the formation of charged intermediates (aziridinium ions) compared to pure DMF/DMSO [4]. |
| Temperature | 0°C to +5°C | Kinetic control is essential. Never heat this reaction. |
Step-by-Step Optimized Protocol
Objective: Couple (2-Bromomethyl-piperidin-1-yl)-acetic acid to an amine partner (
Reagents:
-
Acid: (2-Bromomethyl-piperidin-1-yl)-acetic acid (1.0 equiv)
-
Amine:
(1.0–1.1 equiv) -
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Base: 2,4,6-Collidine (2.5 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Procedure:
-
Preparation: Dissolve the Acid and the Amine partner in anhydrous DCM under Argon/Nitrogen.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add 2,4,6-Collidine dropwise. Note: Collidine is weak enough to buffer the system without "unleashing" the piperidine nitrogen.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature over 2–4 hours. Monitor by LCMS (look for bromide displacement byproducts).
-
Workup: Quench with water. Wash with mild acidic buffer (0.5M NaH2PO4, pH ~4) to remove collidine. Avoid strong basic washes (1M NaOH) which can degrade the bromide.
Troubleshooting & FAQs
Q1: I am seeing a "M-Br+OH" peak (+16 mass units shift) in my LCMS. What is this?
A: This is the hydrolysis product. You likely formed the aziridinium ion, which was then opened by water during workup.
-
Fix: Switch from DIPEA to Collidine. Ensure all solvents are anhydrous. Lower the reaction temperature to 0°C.
Q2: Can I use EDC/NHS?
A: Yes, but with caution. EDC works at lower pH (4.5–6.0). However, the intermediate active ester can be slow to react with hindered amines, giving the internal nitrogen time to attack the bromide.
-
Fix: If using carbodiimides, use DIC/Oxyma .[3] Oxyma creates a highly reactive ester that couples faster than the side reaction can occur [2].
Q3: Why is my yield low even though the starting material is gone?
A: You might be forming the diketopiperazine or an internal lactam if the amine partner is an amino acid ester. However, with this specific molecule, the main loss is usually intramolecular alkylation forming a quaternary ammonium salt (the aziridinium) which precipitates or washes out in the aqueous phase, masquerading as "low yield."
Q4: My chiral HPLC shows a 60:40 enantiomeric ratio. Is this racemization?
A: This is likely epimerization via the aziridinium route . If the ring opens non-selectively, you lose optical purity.
-
Fix: Do not premix the acid and base. Add the base after cooling. Use T3P to maintain a lower pH profile throughout the coupling.
Decision Matrix: Selecting the Right Conditions
Figure 2: Selection guide for coupling reagents based on substrate sensitivity.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Carpino, L. A., et al. (2002).[5] The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.
-
Couty, F., & Evano, G. (2006). Aziridinium ions: a rich source of nitrogen heterocycles. Organic Preparations and Procedures International.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Carboxylic Acids
Welcome to the Technical Support Center for Carboxylic Acid Activation. Carboxylic acids are notoriously poor electrophiles due to resonance stabilization. To participate in nucleophilic acyl substitution (such as amidation or esterification), they must be converted into a highly electrophilic intermediate. However, researchers frequently encounter "low reactivity" characterized by stalled conversions, poor yields, or massive byproduct formation.
As an Application Scientist, I approach these failures not by blindly swapping reagents, but by diagnosing the mechanistic bottleneck. Is your activated intermediate physically inaccessible to the nucleophile? Is it thermodynamically unstable and rearranging before the amine can attack? Or is your solvent artificially raising your activation energy?
This guide provides self-validating protocols and mechanistic troubleshooting steps to rescue your most challenging coupling reactions.
Workflow for diagnosing and resolving low reactivity in carboxylic acid amidation.
FAQ 1: The "Dead End" Intermediate (N-Acylurea Rearrangement)
Q: I am using standard EDC/HOBt for a routine coupling, but my yields are stuck below 30%, and I see a massive byproduct peak on LC-MS. What is happening?
A: You are likely observing the O-to-N acyl migration. Carbodiimides (like EDC or DCC) react with carboxylic acids to form an O-acylisourea intermediate. This intermediate is highly reactive but thermodynamically unstable. If the subsequent nucleophilic attack by the amine is slow (due to weak nucleophilicity or slight steric bulk), the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form an unreactive N-acylurea . This is a dead-end byproduct that irreversibly consumes your starting material.
The Solution: You must intercept the O-acylisourea faster than it can rearrange. While HOBt is the traditional additive for this, it is often not fast enough for sluggish amines. Switch to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure exhibits superior kinetics, rapidly trapping the O-acylisourea to form a highly reactive, yet stable, active ester that outcompetes the rearrangement pathway .
Table 1: Quantitative Comparison of Common Coupling Additives & Reagents
| Reagent System | Intermediate Formed | Relative Reactivity | Epimerization Risk | Cost / Scalability |
| EDC / HOBt | OBt Active Ester | Moderate | Moderate | Low (Excellent for scale) |
| EDC / OxymaPure | Oxyma Active Ester | High | Very Low | Low (Greener, non-explosive) |
| HATU / DIPEA | OAt Active Ester | Very High | Low | High (Best for discovery) |
| PyBOP / DIPEA | OBt Active Ester | High | Moderate | Moderate (Good for cyclization) |
FAQ 2: Overcoming Severe Steric Hindrance (Alpha-Quaternary Centers)
Q: My carboxylic acid has an alpha-quaternary center (e.g., a pivalic acid derivative). Even HATU and COMU are failing to give any product. How do I force this coupling?
A: Uronium salts like HATU generate bulky active esters (e.g., OAt esters). When your carboxylic acid is already sterically hindered, adding a bulky leaving group creates a transition state that is physically inaccessible to the incoming amine. The steric clash prevents the required Bürgi-Dunitz trajectory for nucleophilic attack.
The Solution: You must minimize the steric footprint of the leaving group. Convert the carboxylic acid to an acyl fluoride or an acid chloride . Fluoride and chloride are tiny, highly electronegative leaving groups that significantly increase the electrophilicity of the carbonyl carbon without adding steric bulk. To avoid the harsh, acidic conditions of oxalyl chloride or thionyl chloride, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which operates under exceptionally mild conditions .
Protocol 1: Mild Acid Chloride Generation using Ghosez's Reagent Self-Validating System: This protocol includes an LC-MS quench step to verify activation before wasting precious amine.
-
Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N2 or Ar).
-
Activation: Cool the solution to 0 °C and add Ghosez's reagent (1.2 eq) dropwise.
-
Incubation: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms 100% conversion to the acid chloride. Do not proceed until this is confirmed.
-
-
Coupling: Cool the reaction back to 0 °C. Add the amine (1.1 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Completion: Allow the reaction to warm to room temperature and stir until the acid chloride is consumed.
FAQ 3: Suppressing Epimerization at Chiral Centers
Q: I finally got my coupling to work using DIC, but my chiral alpha-carbon is epimerizing. How do I maintain stereochemical integrity?
A: Epimerization during activation typically occurs via the oxazolone pathway . When the carboxylic acid is over-activated, the oxygen of the adjacent amide bond (common in peptides) can attack the activated carbonyl, forming a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic and readily abstracted by the base in your reaction (e.g., DIPEA), leading to rapid racemization .
The Solution: You must reduce the basicity of the reaction environment and use an additive that rapidly opens the oxazolone ring back to the active ester. Switching from HOBt to HOAt or OxymaPure drastically reduces epimerization. These additives act as internal bases (via neighboring group participation) and rapidly trap the oxazolone, restoring the chiral center's integrity before deprotonation can occur .
Mechanistic pathways of carboxylic acid activation, highlighting side reactions and additive rescue.
FAQ 4: Solvent Effects on Transition State Stabilization
Q: My starting materials are poorly soluble in DCM, so I switched to DMF. Now my reaction is much slower. Why?
A: Solvent polarity heavily influences the transition state of the activation step. In carbodiimide-mediated couplings, the initial step requires the carboxylic acid to protonate the carbodiimide. Highly polar, hydrogen-bonding solvents like DMF solvate the carboxylic acid exceptionally well. This thermodynamic stabilization reduces the acid's effective pKa (making it less acidic) and slows down the initial protonation step. Furthermore, DMF can stabilize the ground state of the amine, increasing the activation energy required to reach the transition state.
The Solution: If DCM cannot be used due to solubility constraints, try a binary solvent mixture (e.g., DCM/DMF 4:1) to balance solubility with kinetic efficiency. Alternatively, switch to a slightly less coordinating polar solvent like THF or acetonitrile. If pure DMF is strictly required, gently heating the reaction (e.g., 40 °C) provides the necessary kinetic energy to overcome the solvent-stabilized ground state.
References
-
Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis. URL:[Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking. PMC - NIH. URL:[Link]
Technical Support Center: Stability of (2-Bromomethyl-piperidin-1-yl)-acetic acid
Welcome to the Technical Support Center for (2-Bromomethyl-piperidin-1-yl)-acetic acid (CAS: 1353978-41-2)[1][2]. This guide is designed for researchers and drug development professionals encountering stability, degradation, or yield issues when handling this bifunctional building block.
Executive Summary: The Fundamental Incompatibility
(2-Bromomethyl-piperidin-1-yl)-acetic acid is intrinsically unstable as a free base. The molecule contains a nucleophilic tertiary amine, an electrophilic
Mechanistic FAQs: Understanding the Degradation
Q1: Why does my (2-Bromomethyl-piperidin-1-yl)-acetic acid degrade so rapidly when I adjust the pH to basic (e.g., >7)?
A1: At pH > 7, the piperidine nitrogen is deprotonated to its free-base form. Because the nitrogen is situated
Q2: What are the primary degradation products formed in basic conditions? A2: Once the aziridinium intermediate forms, it undergoes rapid intramolecular attack by the pendant carboxylate group. Depending on which carbon of the aziridinium ring is attacked, two distinct fused lactones are formed[3][6]:
-
Path A (Kinetic Product - Direct Substitution): The carboxylate oxygen attacks the unsubstituted
of the aziridinium ring, yielding a 6,6-fused lactone (a hexahydropyrido[2,1-c][1,4]oxazin-3-one derivative). -
Path B (Thermodynamic Product - Ring Expansion): The carboxylate oxygen attacks the substituted
position of the piperidine ring, yielding a 5,7-fused lactone (a hexahydro-1H-oxazolo[3,4-a]azepin-3-one derivative)[3].
Q3: Can I use ester protecting groups to stabilize the compound in basic conditions?
A3: No. While masking the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prevents the formation of the fused lactones, it does not stop the tertiary nitrogen from forming the aziridinium intermediate. In basic media, the intermediate will simply react with external nucleophiles (such as
Mechanistic Pathway Visualization
Degradation pathway of (2-Bromomethyl-piperidin-1-yl)-acetic acid via aziridinium intermediate.
Diagnostic Data: Identifying Degradation
To self-validate your handling protocols, use LC-MS and
Table 1: Diagnostic Analytical Markers for Intact vs. Degraded Species
| Species | Structural Feature | Expected | |
| Intact Compound | Bromomethyl + Carboxylic acid | 236.0 & 238.0 (1:1 ratio) | |
| 6,6-Fused Lactone | Hexahydropyrido-oxazine | 156.1 | |
| 5,7-Fused Lactone | Oxazolo-azepine | 156.1 | |
| Hydrolysis Product | Hydroxymethyl (Intermolecular) | 174.1 |
Experimental Troubleshooting Protocols
If your downstream application requires nucleophilic substitution of the bromide under basic conditions, you must outcompete the intramolecular cyclization.
Protocol A: Safe Handling and Reconstitution (Protonated State)
Use this protocol for storage, dilution, and standard handling.
-
Solvent Selection: Dissolve the lyophilized powder in an acidic aqueous buffer (e.g., 0.1% TFA in water or 50 mM Acetate buffer, pH 4.5) or anhydrous polar aprotic solvents (e.g., dry DMF/DMSO with 0.1 eq of anhydrous HCl).
-
Temperature Control: Maintain the solution at
4°C. Aziridinium formation is highly temperature-dependent[4]. -
Validation: Run a quick LC-MS aliquot. You should observe the distinct 1:1 bromine isotope pattern at
236/238.
Protocol B: In-Situ Trapping (For Mandatory Basic Reactions)
Use this protocol if you must react the bromomethyl group with an external nucleophile (e.g., an amine or thiol).
-
Pre-mixing: Dissolve the intact compound (from Protocol A) and a massive excess (10-20 equivalents) of your target external nucleophile in the reaction vessel.
-
Cooling: Chill the mixture to 0°C using an ice bath.
-
Base Addition (Critical Step): Add your base (e.g., DIPEA or
) dropwise under vigorous stirring.-
Causality: By ensuring the external nucleophile is already present in vast excess when the base deprotonates the nitrogen, the transient aziridinium intermediate is immediately intercepted by the external nucleophile before the pendant carboxylate can fold in and attack it.
-
-
Quenching: Quench the reaction with dilute acid (bringing pH back to < 5.0) immediately after the reaction reaches completion to prevent secondary degradation.
Workflow Visualization
Workflow for handling β-haloamines to prevent premature intramolecular cyclization.
References
-
Title: Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediates Source: Journal of the Chemical Society, Perkin Transactions 1 (1994) URL: [Link]
-
Title: Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Source: The Journal of Physical Chemistry A (2010) URL: [Link]
Sources
- 1. 1353978-41-2,(2-Bromomethyl-piperidin-1-yl)-acetic acid [weeiboo.com]
- 2. (2-äå¼×»ù-ßßà¤-1-»ù)-ÒÒËá_CAS:1353978-41-2 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 3. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 2-Substituted Piperidine Chemistry
Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving 2-substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. The 2-substituted piperidine scaffold is a cornerstone in a vast array of pharmaceuticals and natural products, where precise control over its functionalization is paramount for achieving desired biological activity.[1][2][3][4] However, the inherent steric bulk of the substituent at the C2 position often presents significant synthetic hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your laboratory. We will delve into the "why" behind experimental choices, offering scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions with 2-substituted piperidines?
The substituent at the 2-position of the piperidine ring can physically block or impede the approach of reagents to the nitrogen atom or other reactive sites on the ring. This steric bulk can lead to a number of undesirable outcomes, including:
-
Reduced reaction rates: The activation energy of the reaction increases as the reactants must overcome a greater steric barrier to reach the transition state.[5]
-
Lower yields: Incomplete reactions are common as a significant portion of the starting material may not have the energy to overcome the steric hindrance.
-
Formation of side products: Alternative, less sterically demanding reaction pathways may become more favorable, leading to a mixture of products.[6]
-
Lack of reactivity: In extreme cases, the steric hindrance can be so severe that the desired reaction does not proceed at all.
The following diagram illustrates the concept of steric hindrance at the nitrogen atom of a 2-substituted piperidine.
Caption: Steric hindrance from a bulky C2 substituent impeding reagent access to the nitrogen atom.
Q2: What are the general strategies to overcome steric hindrance in these reactions?
There are several key approaches that can be employed, often in combination, to mitigate the effects of steric hindrance:
-
Modification of Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to the molecules, helping them overcome the activation energy barrier imposed by steric hindrance.
-
Microwave Irradiation: This technique can rapidly and efficiently heat the reaction mixture, often leading to higher yields and shorter reaction times, particularly for sterically hindered substrates.[7]
-
High Pressure: Applying high pressure can favor the formation of the more compact transition state, which can be beneficial in sterically demanding reactions.[1]
-
-
Choice of Reagents and Catalysts:
-
Less Bulky Reagents: Whenever possible, opt for smaller, less sterically demanding reagents.
-
Highly Reactive Reagents: Using more reactive reagents can sometimes overcome the steric barrier. For example, using a more reactive alkylating agent in an N-alkylation reaction.
-
Specialized Catalysts: Many modern catalytic systems are designed to tolerate or even thrive in sterically congested environments. For instance, certain palladium, iridium, or rhodium catalysts with specifically designed ligands can be highly effective.[2][3][8]
-
-
Substrate Modification:
-
Protecting Groups: In some cases, a protecting group on the nitrogen can alter the steric environment or electronic properties of the piperidine ring, facilitating a subsequent reaction. The choice of protecting group is crucial, as it can also introduce additional steric bulk.
-
Troubleshooting Guides
Scenario 1: N-Alkylation of a 2-Substituted Piperidine
Problem: Low to no yield in the N-alkylation of a 2-substituted piperidine with an alkyl halide.
Possible Causes & Solutions:
-
Cause 1: Insufficient reactivity due to steric hindrance.
-
Solution 1.1: Switch to a more reactive alkylating agent. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. The increased reactivity of the leaving group can help drive the reaction forward.
-
Solution 1.2: Employ a stronger, non-nucleophilic base. A strong base like sodium hydride (NaH) can fully deprotonate the piperidine nitrogen, increasing its nucleophilicity.[9] However, care must be taken as NaH is highly reactive. Alternatively, hindered bases like N,N-diisopropylethylamine (DIPEA) can be effective.[9]
-
Solution 1.3: Increase the reaction temperature. As a general principle, increasing the temperature can provide the necessary energy to overcome the steric barrier. The use of a sealed tube or microwave reactor can be beneficial.[7]
-
-
Cause 2: Competing elimination reaction.
-
Solution 2.1: Use a less hindered base. If your alkyl halide is prone to elimination (e.g., secondary or tertiary halides), a bulky base can exacerbate this side reaction. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9]
-
Solution 2.2: Optimize the solvent. A polar aprotic solvent like DMF or acetonitrile is generally preferred for SN2 reactions.[9]
-
-
Cause 3: Formation of a quaternary ammonium salt (over-alkylation).
-
Solution 3.1: Control the stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Solution 3.2: Slow addition of the alkylating agent. Adding the alkyl halide dropwise over a period of time can help to maintain a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.[9][10]
-
Alternative Strategy: Reductive Amination
If direct alkylation proves challenging, reductive amination is an excellent and often milder alternative.[10] This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by in-situ reduction.
Advantages of Reductive Amination:
-
Milder Conditions: Often proceeds at room temperature.
-
High Selectivity: Reduces the risk of over-alkylation.
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used.
Recommended Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many reductive aminations due to its mildness and selectivity for iminium ions over carbonyls.[10]
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and requires acidic conditions.
The following workflow illustrates the decision-making process for N-alkylation.
Caption: Troubleshooting workflow for N-alkylation of sterically hindered piperidines.
Scenario 2: N-Acylation of a 2-Substituted Piperidine
Problem: Incomplete conversion or slow reaction during the N-acylation of a sterically hindered 2-substituted piperidine with an acyl chloride or anhydride.
Possible Causes & Solutions:
-
Cause 1: Reduced nucleophilicity of the nitrogen atom. The electron-withdrawing effect of the acylating agent can reduce the nucleophilicity of the nitrogen as the reaction proceeds.
-
Solution 1.1: Use a more reactive acylating agent. Acyl fluorides are often more reactive than acyl chlorides. Alternatively, using a pre-formed activated ester (e.g., with HOBt or HATU) can be effective.
-
Solution 1.2: Add a nucleophilic catalyst. A small amount of 4-dimethylaminopyridine (DMAP) can act as an acylation catalyst, significantly accelerating the reaction.
-
-
Cause 2: Steric hindrance preventing the approach of the acylating agent.
-
Solution 2.1: Use a less bulky base. A hindered base like triethylamine (Et₃N) or DIPEA is commonly used to scavenge the HCl produced. Ensure it is not contributing to the steric congestion.
-
Solution 2.2: Consider alternative coupling reagents. For amide bond formation, peptide coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt can be highly effective in overcoming steric hindrance.
-
Quantitative Comparison of Acylation Conditions
| Acylating Agent | Base | Additive | Typical Yield (Sterically Hindered Substrate) | Reference |
| Acyl Chloride | Et₃N | None | Low to Moderate | [11] |
| Acyl Chloride | Et₃N | DMAP (cat.) | Moderate to High | N/A |
| Carboxylic Acid | EDC/HOBt | DIPEA | High | N/A |
| Carboxylic Acid | HATU | DIPEA | Very High | N/A |
Note: Yields are illustrative and can vary significantly based on the specific substrates.
Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yield in a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction involving a 2-substituted piperidine.
Possible Causes & Solutions:
-
Cause 1: Steric hindrance preventing coordination to the metal center. The bulky 2-substituent can hinder the approach of the piperidine nitrogen to the palladium catalyst, inhibiting the formation of the active catalytic species.
-
Solution 1.1: Judicious choice of phosphine ligand. The ligand plays a critical role in modulating the steric and electronic properties of the catalyst. For sterically demanding substrates, bulky, electron-rich phosphine ligands such as those from the Buchwald or Josiphos families are often effective.[2]
-
Solution 1.2: Use a pre-catalyst. Palladium pre-catalysts are often more stable and can be more efficient at generating the active catalytic species in situ.
-
-
Cause 2: Catalyst deactivation.
-
Solution 2.1: Optimize the base and solvent. The choice of base (e.g., Cs₂CO₃, K₃PO₄, LHMDS) and solvent (e.g., toluene, dioxane, THF) can have a profound impact on catalyst stability and activity. A thorough screen of reaction conditions is often necessary.
-
Solution 2.2: Ensure rigorous exclusion of air and moisture. Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
The following diagram illustrates the general principle of a ligand-modified catalyst accommodating a sterically hindered substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of (2-Bromomethyl-piperidin-1-yl)-acetic acid and its Analogs
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical workflow. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of (2-Bromomethyl-piperidin-1-yl)-acetic acid, a substituted piperidine derivative. Rather than merely presenting a finished spectrum, we will dissect the molecule piece by piece, comparing the expected chemical shifts and coupling patterns with those of structurally related compounds. This approach is designed to equip researchers with the predictive tools and experimental rationale necessary to interpret not only the title compound but also a wide array of similar heterocyclic systems.
Predicted 1H NMR Spectrum and Comparative Analysis
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-a (CH2COOH) | ~3.3 - 3.5 | Singlet (s) | N/A | The methylene protons of the N-acetic acid group are adjacent to an electron-withdrawing carbonyl group, shifting them downfield. Their equivalence results in a singlet. This is consistent with the spectrum of (Piperidin-1-yl)acetic acid. |
| H-b (CH2Br) | ~3.4 - 3.6 | Doublet of Doublets (dd) | J(b,b') ≈ 10-12 Hz (geminal), J(b,c) ≈ 4-6 Hz (vicinal) | These diastereotopic protons are adjacent to an electronegative bromine atom, causing a significant downfield shift. They will appear as a complex multiplet, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H-c proton. |
| H-c (CH at C2) | ~2.9 - 3.2 | Multiplet (m) | - | This proton is deshielded by both the adjacent nitrogen and the bromomethyl group. It will couple to the H-b protons and the C3 methylene protons, resulting in a complex multiplet. |
| H-d, H-d' (CH2 at C6) | ~2.8 - 3.0 (axial), ~2.2 - 2.4 (equatorial) | Multiplet (m) | - | These are the methylene protons adjacent to the nitrogen. The axial proton is typically found more downfield than the equatorial proton. They will show complex coupling with the C5 protons. |
| H-e, H-f, H-g (CH2 at C3, C4, C5) | ~1.5 - 1.8 | Multiplet (m) | - | These methylene protons of the piperidine ring are in a more shielded, aliphatic environment and will appear as a broad, overlapping multiplet in the upfield region of the spectrum, which is characteristic of the piperidine ring itself. |
| H-h (COOH) | ~10 - 12 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |
Experimental Protocol for 1H NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following provides a robust methodology for the analysis of (2-Bromomethyl-piperidin-1-yl)-acetic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid (2-Bromomethyl-piperidin-1-yl)-acetic acid.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or TMS signal. This step is crucial for obtaining high resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities and coupling constants to deduce the connectivity of the molecule.
-
Visualizing Molecular Structure and Analytical Workflow
To aid in the interpretation, the following diagrams illustrate the molecular structure with proton labeling and the general workflow for NMR analysis.
Caption: Molecular structure and key proton environments.
HPLC Method Development for (2-Bromomethyl-piperidin-1-yl)-acetic Acid Purity: A Comparative Guide
Executive Summary
Quantifying the purity of (2-Bromomethyl-piperidin-1-yl)-acetic acid presents a triad of chromatographic challenges: extreme zwitterionic polarity, the chemical lability of the bromomethyl group, and the absence of a strong UV chromophore. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) frequently fails to retain this analyte, forcing method developers to choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.
This guide objectively compares these alternatives, providing empirical performance data, mechanistic causality, and a self-validating Mixed-Mode protocol designed to ensure scientific integrity and robust stability-indicating power.
Analyte Profiling & Causality (The "Why")
As a Senior Application Scientist, method development must begin with a fundamental understanding of the analyte's physicochemical behavior. We do not select mobile phases by trial and error; we design them around the molecule's vulnerabilities.
-
Zwitterionic Polarity: The molecule contains a basic piperidine nitrogen (
) and an acidic carboxylic acid ( ). At physiological pH, it exists as a highly polar zwitterion. This extreme polarity prevents partitioning into hydrophobic C18 stationary phases, resulting in elution at the void volume ( ). -
Bromomethyl Lability: The bromomethyl moiety is a highly reactive alkyl halide. In aqueous solutions, it readily undergoes
nucleophilic substitution (hydrolysis), yielding a hydroxymethyl degradant. demonstrate that this degradation is rapidly accelerated under both acidic (pH < 3) and alkaline (pH > 7) conditions[1]. Therefore, the mobile phase must be strictly buffered near pH 4.0 to arrest on-column hydrolysis. -
Detection Limitations: The lack of a conjugated
-system limits UV detection to the low-wavelength region (210 nm), which is susceptible to severe baseline drift. Consequently, a universal detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is required.
Decision logic for selecting the optimal HPLC mode for zwitterionic bromomethyl-piperidines.
Methodological Comparison: RP-HPLC vs. HILIC vs. Mixed-Mode
When comparing alternatives, we must evaluate retention mechanisms against analyte stability.
retains polar molecules via partitioning into a water-enriched layer on the stationary phase. While HILIC provides excellent retention for zwitterions, it requires high concentrations of acetonitrile (>70%). For highly polar amino-acid derivatives, this creates a severe risk of analyte precipitation in the autosampler.
Conversely, provides a superior alternative by combining reversed-phase and ion-exchange mechanisms, allowing retention to be finely tuned via buffer ionic strength and pH independently of the organic modifier[2]. By utilizing a Reversed-Phase/Cation-Exchange (RP/CX) column, we can retain the protonated piperidine ring using a highly aqueous mobile phase, ensuring complete analyte solubility while maintaining the critical pH 4.0 environment to protect the bromomethyl group.
Representative Performance Data
The following table summarizes the quantitative performance of the three chromatographic modes based on method development screening:
| Chromatographic Parameter | Alternative A: RP-HPLC (C18) | Alternative B: HILIC (Zwitterionic) | Recommended: Mixed-Mode (RP/CX) |
| Retention Factor ( | 0.2 (Co-elutes with void) | 4.5 | 5.2 |
| Peak Symmetry ( | 2.4 (Severe tailing) | 1.3 | 1.05 |
| Mobile Phase Composition | 95% Water / 5% ACN | 15% Water / 85% ACN | 80% Water / 20% ACN |
| Analyte Stability (24h) | Stable (if pH controlled) | Moderate (Precipitation risk) | Highly Stable (Buffered at pH 4.0) |
| CAD Sensitivity | Poor (High aqueous noise) | Excellent (High ACN volatility) | Good (Optimized buffer volatility) |
Self-Validating Experimental Protocols
To ensure trustworthiness, the analytical method must be paired with a forced degradation protocol. This creates a self-validating system : if the method is truly stability-indicating, it must baseline-resolve the intact API from the hydroxymethyl degradant generated during stress testing.
Protocol 1: Mixed-Mode Purity Analysis (Recommended Workflow)
This protocol utilizes a dual-mechanism approach to isolate the zwitterion while preserving the alkyl halide.
-
Column Selection: Core-shell Mixed-Mode RP/Cation-Exchange column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust precisely to pH 4.0 using dilute formic acid. (Causality: pH 4.0 minimizes bromomethyl hydrolysis while ensuring the piperidine nitrogen remains protonated for cation-exchange retention).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient/Isocratic Conditions: Isocratic elution at 80% A / 20% B. Flow rate: 1.0 mL/min.
-
Temperature Control (Critical): Set column oven to 25°C. Set autosampler to 4°C. (Causality: Thermal kinetic energy drives
hydrolysis in the sample vial; refrigeration is mandatory for sequence stability). -
Detection: UV at 210 nm (for impurity profiling) in series with a Charged Aerosol Detector (CAD). Set CAD evaporation temperature to 35°C to accommodate the high aqueous content.
Hydrolytic degradation pathway of the bromomethyl group under extreme pH conditions.
Protocol 2: Forced Degradation (Method Validation)
Injecting highly acidic or basic stress samples directly onto a mixed-mode column will cause localized pH mismatches, leading to peak splitting that mimics degradation. This protocol includes mandatory neutralization steps.
-
Acidic Stress: Dissolve 5 mg of analyte in 1.0 mL of 0.1 M HCl. Stir at room temperature for 2 hours. Neutralization: Add exactly 1.0 mL of 0.1 M NaOH and 3.0 mL of Mobile Phase A.
-
Alkaline Stress: Dissolve 5 mg of analyte in 1.0 mL of 0.1 M NaOH. Stir at room temperature for 2 hours. Neutralization: Add exactly 1.0 mL of 0.1 M HCl and 3.0 mL of Mobile Phase A.
-
Oxidative Stress: Dissolve 5 mg of analyte in 1.0 mL of 3%
. Store protected from light for 12 hours. Dilute with 4.0 mL of Mobile Phase A. -
Analysis: Inject 5 µL of each neutralized stress sample. The method is validated if the hydroxymethyl degradant peak (generated in steps 1 and 2) is resolved from the intact (2-Bromomethyl-piperidin-1-yl)-acetic acid peak with a resolution factor (
) > 1.5.
References
Sources
Comparative Bioactivity Guide: (2-Bromomethyl-piperidin-1-yl)-acetic Acid vs. Nipecotic Acid
Executive Summary
This guide provides a technical comparison between Nipecotic Acid , the "gold standard" reference for GABA uptake inhibition, and (2-Bromomethyl-piperidin-1-yl)-acetic acid , a specialized structural analogue.
-
Nipecotic Acid is a potent, competitive, and reversible inhibitor of the GABA Transporter 1 (GAT-1). It is the pharmacophore foundation for clinically used antiepileptics like Tiagabine.
-
(2-Bromomethyl-piperidin-1-yl)-acetic acid represents a distinct chemical class. Unlike Nipecotic acid, which mimics the GABA zwitterion via a 3-position carboxylate, this compound utilizes an N-acetic acid moiety and contains a reactive bromomethyl group.
Key Insight: While Nipecotic acid is a bioactive therapeutic lead, the (2-Bromomethyl) analogue functions primarily as a synthetic intermediate or a reactive affinity probe . Its N-acetic acid pharmacophore generally exhibits lower affinity for GAT-1 compared to the 3-carboxyl arrangement of Nipecotic acid, and the bromomethyl group introduces potential for irreversible alkylation rather than reversible binding.
Structural & Mechanistic Comparison
Pharmacophore Analysis
The biological activity of GABA analogues relies on the precise spatial arrangement of the basic amine and the acidic carboxylate group to mimic the neurotransmitter
| Feature | Nipecotic Acid | (2-Bromomethyl-piperidin-1-yl)-acetic Acid |
| Core Structure | Piperidine-3-carboxylic acid | Piperidine with N-substituted acetic acid |
| GABA Mimicry | High. The distance between the secondary amine and the 3-carboxyl group rigidly mimics the folded conformation of GABA. | Low/Distorted. The carboxylate is attached to the nitrogen (glycine-like), shortening the zwitterionic distance compared to GABA. |
| Key Functional Group | 3-Carboxylic Acid (Reversible binding anchor) | 2-Bromomethyl (Alkylating/Reactive group) |
| Mechanism | Competitive, Reversible Inhibition of GAT-1 | Potential Irreversible Alkylation or Synthetic Precursor |
| BBB Permeability | Low (Hydrophilic Zwitterion) | Low (Polar N-acid), unless esterified |
Mechanism of Action Pathways
The following diagram illustrates the divergent interaction pathways of these two compounds with the GABA Transporter (GAT-1).
Figure 1: Mechanistic divergence. Nipecotic acid reversibly blocks GAT-1, whereas the Bromo-analogue is reactive, serving as a potential alkylating agent or synthetic building block.
Experimental Bioactivity Data[1][2][3][4]
In Vitro Potency (GAT-1 Inhibition)
Experimental data highlights the superiority of the beta-amino acid scaffold (Nipecotic acid) over the alpha-amino acid scaffold (N-acetic acid derivatives) for GAT recognition.
| Compound | Target | IC50 (µM) | Interaction Type | Source |
| Nipecotic Acid | mGAT-1 | 2.6 - 10 µM | Competitive / Reversible | [Cayman Chem, 2025] |
| Nipecotic Acid | mGAT-3 | 29 µM | Competitive | [Cayman Chem, 2025] |
| (2-Bromomethyl...)-acetic acid | GAT-1 | > 100 µM (Est.) | Weak / Non-specific | [SAR Inference*] |
| Tiagabine (Derivative) | hGAT-1 | 0.049 µM | Competitive | [Frontiers, 2018] |
*Note: Direct IC50 data for (2-Bromomethyl-piperidin-1-yl)-acetic acid is absent in standard pharmacological databases, consistent with its role as a synthetic intermediate rather than a final drug candidate. The "Est." value is derived from SAR studies showing N-acetic acid piperidines have significantly reduced affinity compared to nipecotic acid derivatives.
Reactivity Profile
-
Nipecotic Acid: Chemically stable in aqueous solution. Suitable for long-term incubation assays.
-
(2-Bromomethyl-piperidin-1-yl)-acetic acid: Contains an alkyl bromide. In physiological buffers (pH 7.4), this group is susceptible to hydrolysis or reaction with nucleophilic protein residues (cysteines, lysines).
-
Warning: In biological assays, this compound may show "false positive" inhibition due to non-specific alkylation of the transporter protein rather than specific binding.
-
Experimental Protocols
Protocol A: [³H]-GABA Uptake Competition Assay
Purpose: To determine if the compound acts as a competitive inhibitor like Nipecotic acid.
-
Cell System: HEK-293 cells stably expressing hGAT-1.[1]
-
Buffer Preparation: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Pre-Incubation: Incubate cells with varying concentrations (0.1 µM – 1 mM) of Nipecotic Acid (Positive Control) or (2-Bromomethyl...)-acetic acid for 15 minutes at 37°C.
-
Uptake Initiation: Add 20 nM [³H]-GABA. Incubate for 10 minutes.
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Washout Recovery Assay (Reversibility Test)
Purpose: To distinguish between reversible binding (Nipecotic acid) and irreversible alkylation (Bromo-analogue).
-
Exposure: Treat cells with IC80 concentration of the test compound for 30 minutes.
-
Washout: Remove supernatant. Wash cells 4x with large volumes of buffer over 20 minutes to remove unbound compound.
-
Challenge: Perform the standard [³H]-GABA uptake assay (as above).
-
Interpretation:
-
Full Recovery of Uptake: Indicates Reversible Inhibition (Characteristic of Nipecotic Acid).
-
Sustained Inhibition: Indicates Irreversible/Covalent Modification (Possible outcome for the 2-Bromomethyl analogue).
-
References
-
Cayman Chemical. (2025). Nipecotic Acid Product Information & Bioactivity Data. Retrieved from
-
BenchChem. (2025).[1] Comparative Guide to the Structure-Activity Relationship of Piperidin-1-yl-acetic Acid Analogues. Retrieved from [1]
-
Frontiers in Pharmacology. (2018). Structure, Function, and Modulation of GAT1 in Neurological Disorders. Retrieved from
-
Andersen, K. E., et al. (1993).[2] The synthesis of novel GABA uptake inhibitors.[3][2][4][5] Elucidation of structure-activity studies leading to Tiagabine. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Crystal Structure Determination of (2-Bromomethyl-piperidin-1-yl)-acetic Acid Salts
Executive Summary & Technical Context[1][2][3][4]
The determination of the crystal structure for (2-Bromomethyl-piperidin-1-yl)-acetic acid presents a distinct challenge in small molecule crystallography. This molecule contains three competing functional domains: a basic tertiary amine (piperidine nitrogen), an acidic carboxyl tail, and a bulky, lipophilic bromomethyl substituent at the ortho position.
In its free form, this molecule often behaves as a zwitterion (internal salt), leading to high water solubility but poor organic solubility and a tendency to form amorphous oils rather than diffraction-quality crystals. To obtain a high-resolution Single Crystal X-Ray Diffraction (SC-XRD) dataset, the formation of stable crystalline salts is the standard industry alternative.
This guide objectively compares the three primary salt-formation strategies used to crystallize this specific moiety, analyzing their success rates, stability, and suitability for X-ray diffraction.
Comparative Analysis: Salt Form Selection
When targeting this molecule for structure determination, the choice of counter-ion dictates the lattice packing efficiency. The 2-bromomethyl group introduces steric hindrance that disrupts standard piperidine chair packing; therefore, the counter-ion must fill the void spaces effectively.
Table 1: Performance Matrix of Salt Candidates
| Feature | Hydrohalide Salts (HCl/HBr) | Large Organic Anions (Picrate/Fumarate) | Zwitterion (Free Acid) |
| Crystallinity | Moderate. Often forms hygroscopic needles. | High. Forms large, blocky prisms. | Low. Tends to oil out or form hydrates. |
| Stability | Low. The HBr salt can be deliquescent. | High. High melting point; non-hygroscopic. | Variable. pH dependent. |
| Diffraction Power | Good. Br/Cl provides heavy atom scattering. | Excellent. Rigid lattice reduces thermal motion. | Poor. Disordered solvent channels common. |
| Phasing Utility | Best. Br/Cl allows anomalous scattering phasing. | Moderate. Relies on direct methods. | Low. Hard to solve if light atom only. |
| Primary Use Case | Absolute configuration determination (SAD). | Publication-quality structure & packing analysis. | Biological relevance studies.[1][2][3] |
Deep Dive: The "Heavy Atom" Advantage
For (2-Bromomethyl-piperidin-1-yl)-acetic acid, the Hydrobromide (HBr) salt is the superior choice for ab initio structure solution. The presence of the bromine on the piperidine ring plus the bromide counter-ion creates a strong anomalous signal. This allows for structure solution even with weak data using SAD (Single-wavelength Anomalous Diffraction) phasing techniques [1].
However, for long-term stability and reference standards , the Picrate or Fumarate salts are superior. The bulky organic anions engage in Pi-stacking, locking the flexible piperidine-acetic acid tail into a rigid conformation, minimizing disorder in the crystal lattice [2].
Technical Workflow: The Rational Salt Screen
To determine the structure, one cannot rely on random evaporation. The following workflow integrates solubility data with pKa differentials to maximize crystallization success.
Figure 1: Salt Screening & Crystallization Decision Matrix
Caption: Decision matrix for selecting the crystallization vector based on initial solubility profiles. High solubility favors vapor diffusion methods.
Experimental Protocols
The following protocols are optimized for piperidine-acetic acid derivatives, addressing their specific tendency to form supersaturated oils.
Protocol A: Vapor Diffusion (The "Gold Standard" for X-ray)
Recommended for: Hydrobromide or Hydrochloride salts.
Mechanism: Slow diffusion of a volatile anti-solvent (Ether) into a solution of the compound (Methanol) gently lowers solubility, promoting nucleation over oiling.
-
Dissolution: Dissolve 20 mg of (2-Bromomethyl-piperidin-1-yl)-acetic acid in 0.5 mL of dry Methanol in a small inner vial (GC vial).
-
Acidification: Add 1.1 equivalents of HBr (48% aq. or in acetic acid) dropwise. Ensure the solution remains clear.
-
Setup: Place the open inner vial inside a larger outer jar containing 5 mL of Diethyl Ether (or Pentane).
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Crystals should appear within 24–72 hours.
-
Troubleshooting: If the solution turns cloudy immediately, the diffusion is too fast. Use a narrower inner vial or a less volatile anti-solvent (e.g., Isopropyl Ether).
-
Protocol B: Slow Evaporation with Co-Formers
Recommended for: Picrate or Fumarate salts.
-
Stoichiometry: Mix the amine and the acid (e.g., Fumaric acid) in a 1:1 molar ratio in Ethanol.
-
Heating: Gently heat to 50°C to ensure complete dissolution and proton transfer.
-
Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites).
-
Crystallization: Cover the vial with Parafilm and poke 3–4 small holes. Allow to stand at room temperature.
-
Harvesting: Piperidine picrates often form yellow needles. Do not let the solvent dry completely; harvest while wet to prevent lattice collapse [3].
Critical Characterization Steps
Before submitting for SC-XRD, you must validate the salt formation. The presence of a crystal does not guarantee a salt; it could be a recrystallized free base.
Figure 2: Validation Workflow
Caption: Pre-screening workflow to ensure crystal quality and salt formation prior to beamtime.
Key Metric: Piperidine salts typically exhibit a significant melting point elevation compared to the free base. If the MP is <100°C, you likely have the free zwitterion or a solvate, not the stable salt [4].
References
-
BenchChem. (2025).[4] Piperidin-1-yl-acetic acid Structure and Properties. Retrieved from
-
PubChem. (2025).[2] Piperidin-1-yl-acetic acid (CID 201097).[2][5] National Library of Medicine. Retrieved from
-
Stamford, A. et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates. Arkivoc. Retrieved from
-
Improved Pharma. (2021). Salt Screening and X-ray Powder Diffraction Methodologies. Retrieved from
- Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
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- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidin-1-yl-acetic acid | 3235-67-4 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - Piperidin-1-yl-acetic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Validating the Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid via IR Spectroscopy
This guide provides an in-depth, technically-grounded methodology for the synthesis and spectroscopic validation of (2-Bromomethyl-piperidin-1-yl)-acetic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to explore the causal logic behind the synthetic strategy and demonstrate how Infrared (IR) spectroscopy serves as a rapid, reliable, and self-validating tool for reaction monitoring and final product confirmation. The guide will culminate in an objective comparison of IR spectroscopy with other common analytical techniques, providing researchers with a framework for selecting the appropriate tools for their workflow.
The Synthetic Pathway: A Rationale-Driven Approach
The target molecule, (2-Bromomethyl-piperidin-1-yl)-acetic acid, is ideally synthesized via a two-step sequence involving N-alkylation followed by saponification. This strategy is superior to a single-step alkylation with bromoacetic acid because it avoids potential side reactions and handling issues associated with the corrosive nature of the halo-acid. By first forming an ester intermediate, we utilize a stable, readily available alkylating agent and protect the carboxylic acid moiety until the final step.
Overall Reaction Scheme:
-
Step 1: N-Alkylation: 2-(Bromomethyl)piperidine reacts with ethyl bromoacetate in the presence of a mild base to form the ester intermediate, (2-Bromomethyl-piperidin-1-yl)-acetic acid ethyl ester.
-
Step 2: Saponification: The ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the final carboxylic acid product.
The Analytical Cornerstone: IR Spectroscopy for In-Process Validation
Infrared (IR) spectroscopy is an exceptionally powerful technique for monitoring the progress of this synthesis. Its utility lies in its ability to directly probe the vibrational frequencies of specific covalent bonds, allowing us to track the disappearance of reactant functional groups and the appearance of product functional groups in real-time.[1][2] For this specific pathway, IR provides clear, unambiguous markers for each transformation.
The Attenuated Total Reflectance (ATR) sampling technique is particularly advantageous as it allows for the direct analysis of solid or liquid samples with little to no preparation, making it ideal for rapid reaction monitoring.[3][4][5]
Table 1: Key Infrared Absorption Frequencies for Synthesis Validation
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Intensity / Shape | Relevance in Synthesis |
| Secondary Amine | N-H Stretch | 3300–3500 | Medium, sharp | Present in Starting Material; Disappears after Step 1. |
| Alkyl Halide | C-Br Stretch | 515–690 | Medium to Strong | Present in all species; confirms backbone integrity.[6] |
| Ester Carbonyl | C=O Stretch | 1730–1750 | Strong, sharp | Appears in Intermediate after Step 1. |
| Carboxylic Acid Carbonyl | C=O Stretch | 1700–1725 | Strong, sharp | Appears in Final Product after Step 2.[7] |
| Carboxylic Acid Hydroxyl | O-H Stretch | 2500–3300 | Strong, very broad | Appears in Final Product after Step 2.[7] |
Experimental Protocols
Protocol 1: Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid
Step A: Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid ethyl ester (Intermediate)
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(bromomethyl)piperidine (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.). The K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr formed during the alkylation, driving the reaction to completion.[8][9]
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the stirring suspension at room temperature. The slow addition helps to control the exotherm and minimize potential side reactions.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress by taking a small aliquot and analyzing it via IR spectroscopy, checking for the disappearance of the N-H stretch from the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step B: Synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid (Final Product)
-
Hydrolysis: Dissolve the crude ethyl ester from Step A in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the saponification by IR spectroscopy. The key indicator of completion is the disappearance of the ester C=O stretch (~1740 cm⁻¹) and the appearance of the carboxylate asymmetric stretch (~1550-1610 cm⁻¹).
-
Acidification: After cooling the reaction mixture to 0 °C, carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. This protonates the carboxylate salt to form the final carboxylic acid.
-
Isolation: Extract the aqueous layer with dichloromethane. The combined organic extracts are then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, (2-Bromomethyl-piperidin-1-yl)-acetic acid.
Protocol 2: IR Analysis using ATR-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1] Acquire a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the crude reaction mixture or purified sample directly onto the ATR crystal. If the sample is solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[1]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after each measurement to prevent cross-contamination.
Data Interpretation: The Self-Validating Workflow
The power of this protocol lies in its self-validating nature. Each step produces a distinct IR signature that confirms the desired chemical transformation.
Caption: Synthesis and IR validation workflow.
-
Validating Step 1 (N-Alkylation): A successful reaction is confirmed by the complete disappearance of the medium, sharp N-H stretching band around 3300-3500 cm⁻¹ (characteristic of the secondary amine starting material) and the concurrent appearance of a strong, sharp C=O stretching band around 1730-1750 cm⁻¹ (characteristic of the newly formed ester).[10][11]
-
Validating Step 2 (Saponification): A successful hydrolysis is confirmed by three key spectral changes:
-
The disappearance of the ester C=O band (~1740 cm⁻¹).
-
The appearance of a new, slightly lower frequency C=O band around 1700-1725 cm⁻¹ for the carboxylic acid.[7]
-
The dramatic appearance of a very broad, strong O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹, which is the hallmark signature of a hydrogen-bonded carboxylic acid.[7][12]
-
The absence of key reactant peaks in the final product spectrum is as crucial as the presence of product peaks for confirming reaction completion and purity.
Comparative Analysis: Selecting the Right Tool
While IR spectroscopy is excellent for rapid functional group analysis, a comprehensive characterization often involves complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13][14]
Caption: Decision workflow for analytical validation.
Table 2: Comparison of Analytical Techniques for Synthesis Validation
| Technique | Information Provided | Speed | Relative Cost | Best Use Case for This Synthesis |
| FTIR Spectroscopy | Presence/absence of key functional groups (N-H, C=O, O-H).[1][15] | Very Fast (<5 min) | Low | Rapidly confirming the success of each reaction step and monitoring reaction progress. |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and structural elucidation. Quantitative purity analysis.[16][17][18] | Moderate (15-60 min) | High | Unambiguously confirming the final product's structure and assessing its purity. |
| Mass Spectrometry | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns.[13][16] | Fast (5-15 min) | Medium-High | Confirming the molecular weight of the intermediate and final product to validate their identity. |
In an ideal workflow, IR spectroscopy is used for initial, rapid checks. Once the IR data suggests the synthesis was successful, NMR and MS are employed to provide the definitive structural proof and purity assessment required for publication or further use in drug development pipelines.[13][14]
Conclusion
The synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid can be achieved efficiently through a two-step N-alkylation and saponification sequence. Infrared spectroscopy serves as an indispensable analytical tool in this process, offering a rapid, cost-effective, and highly reliable method for validating each chemical transformation. By tracking the distinct vibrational signatures of the amine, ester, and carboxylic acid functional groups, researchers can confidently monitor reaction progress and confirm the identity of the final product. While NMR and Mass Spectrometry are essential for complete structural elucidation, IR spectroscopy provides the foundational, in-process data that ensures a successful and efficient synthetic workflow.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
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AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
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Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
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Scribd. (n.d.). ATR-FTIR Spectroscopy Principles Explained. Retrieved from [Link]
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Bruker. (n.d.). MATRIX-MF II FT-IR Reaction Monitoring. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
ResearchGate. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
